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  • Product: 4-Bromo-2-chloro-3-methylaniline
  • CAS: 80026-13-7

Core Science & Biosynthesis

Foundational

4-Bromo-2-chloro-3-methylaniline MSDS safety data sheet

An In-depth Technical Guide to the Material Safety Data Sheet for 4-Bromo-2-chloro-3-methylaniline Foreword: A Proactive Approach to Laboratory Safety As scientists and researchers, our primary focus is often on the nove...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Material Safety Data Sheet for 4-Bromo-2-chloro-3-methylaniline

Foreword: A Proactive Approach to Laboratory Safety

As scientists and researchers, our primary focus is often on the novelty of our work—the synthesis of a new compound, the development of a novel therapeutic, or the elucidation of a complex biological pathway. However, the foundation of all successful research is an unwavering commitment to safety. This guide is designed for the professional who understands that a Material Safety Data Sheet (MSDS) is not merely a regulatory document but a critical piece of scientific literature that informs experimental design and ensures the well-being of the entire research team.

The subject of this guide, 4-Bromo-2-chloro-3-methylaniline, is a substituted aniline. This class of compounds is integral to various synthetic pathways, particularly in the development of pharmaceuticals and agrochemicals. Their utility, however, is matched by a need for cautious and informed handling. This document moves beyond the standard template to provide a deeper, more causal understanding of the safety protocols associated with this specific molecule. We will explore not just what to do, but why we do it, grounding every recommendation in the fundamental chemical and toxicological principles that govern the behavior of this compound.

Section 1: Chemical Identification and Core Properties

The precise identification of a chemical substance is the cornerstone of safety. Ambiguity in nomenclature or structure can lead to catastrophic errors in handling and hazard assessment. 4-Bromo-2-chloro-3-methylaniline is a distinct molecule with a specific set of properties and associated hazards.

Identifier Value Source
Chemical Name 4-bromo-2-chloro-3-methylanilineAOBChem[1]
CAS Number 80026-13-7BLD Pharm[2], AOBChem[1]
Molecular Formula C₇H₇BrClNBLD Pharm[2], AOBChem[1]
Molecular Weight 220.49 g/mol BLD Pharm[2]
Synonyms Not widely available
Structure (Image of chemical structure)

Expert Insight: The presence of bromine, chlorine, and an amine group on a benzene ring suggests several key chemical characteristics. The aromatic amine group is a known toxophore, often associated with methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[3] The halogen substituents (bromo and chloro) increase the molecule's molecular weight and can influence its lipophilicity and environmental persistence.

Section 2: GHS Hazard Identification and Classification

The Globally Harmonized System (GHS) provides a standardized language for communicating chemical hazards. For 4-Bromo-2-chloro-3-methylaniline, the available data points to a clear set of warnings that must be heeded.

GHS Classification Hazard Statement Signal Word Pictogram
Skin IrritationH315: Causes skin irritationWarningGHS07 (Exclamation Mark)
Eye IrritationH319: Causes serious eye irritationWarningGHS07 (Exclamation Mark)
Specific Target Organ ToxicityH335: May cause respiratory irritationWarningGHS07 (Exclamation Mark)

(Source: AOBChem[1])

Causality Behind the Hazards:

  • Skin and Eye Irritation (H315, H319): Substituted anilines can be irritants due to their ability to interact with and denature proteins in skin and eye tissues. The slightly basic nature of the amine group can also contribute to this irritation.

  • Respiratory Irritation (H335): If the compound is a fine powder or becomes airborne, it can irritate the mucous membranes of the respiratory tract.[4] This is a common hazard for many organic powders and is exacerbated by the inherent reactivity of the aniline functional group.

It is critical to note that many closely related isomers, such as 4-Bromo-2-chloroaniline and 4-Bromo-3-fluoro-2-methylaniline, are also classified as "Harmful if swallowed" (H302), "Harmful in contact with skin" (H312), and "Harmful if inhaled" (H332).[5][6][7] Given the structural similarity, it is prudent for the researcher to assume that 4-Bromo-2-chloro-3-methylaniline may possess these acute toxicity hazards as well and to handle it with appropriate precautions.

Section 3: First-Aid Measures: A Self-Validating Response Protocol

In the event of an exposure, a rapid and correct response is critical. The following protocols are designed to be a self-validating system, ensuring that immediate actions mitigate harm while transitioning the individual to professional medical care.

Caption: Step-by-Step Workflow for Handling a Chemical Spill.

Protocol Details:

  • Personal Precautions: Avoid breathing dust and prevent contact with skin and eyes. [5]Ensure the area is well-ventilated. All non-essential personnel should be evacuated from the area.

  • Protective Equipment: Responders must wear appropriate personal protective equipment (PPE) as detailed in Section 7.

  • Containment and Cleaning: For a solid spill, carefully sweep or vacuum the material into a suitable, labeled container for disposal. [5]Avoid generating dust. Moisten slightly with an inert liquid if necessary to prevent dust from becoming airborne. [3]4. Environmental Precautions: Do not let the product enter drains, surface water, or ground water. [8][9]Environmental release should be strictly avoided. [10]

Section 6: Handling and Storage

Proper handling and storage are proactive safety measures that prevent most incidents before they can occur.

Handling:

  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood. [5][10][8]This is the primary engineering control to minimize inhalation exposure.

  • Hygiene: Do not eat, drink, or smoke when using this product. [5][10]Wash hands thoroughly after handling and before any breaks. [5][8]Immediately change out of any contaminated clothing. [8]* Procedural: Avoid generating dust. [8]Avoid contact with skin, eyes, and clothing. [5] Storage:

  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place. [4][5][10]The recommended storage is at room temperature, in an inert atmosphere, and protected from light. [2]* Incompatibilities: Keep away from strong oxidizing agents and strong acids. [3][7]Contact with these materials could lead to vigorous, exothermic reactions.

Section 7: Exposure Controls and Personal Protection

Engineering controls are the first line of defense, followed by administrative controls and, finally, personal protective equipment (PPE).

Control Type Recommendation Rationale
Engineering Controls Work inside a certified chemical fume hood.To maintain airborne concentrations at the lowest possible level and prevent inhalation. [5][7]
Provide an eyewash station and safety shower in the immediate work area.To allow for immediate decontamination in case of accidental eye or skin contact. [5]
Personal Protective Equipment (PPE)
Eye/Face ProtectionWear chemical safety goggles or a face shield.To prevent eye irritation or serious eye damage from splashes or airborne dust. [7][10]
Skin ProtectionWear chemically resistant gloves (e.g., nitrile rubber).To prevent skin contact, which can cause irritation and potential systemic absorption. [10]
Wear a lab coat or other suitable protective clothing.To protect personal clothing and underlying skin from contamination. [5][10]
Respiratory ProtectionA NIOSH-approved dust mask or respirator is required if dust is generated.To prevent inhalation, which can cause respiratory tract irritation. [8]

Section 8: Physical and Chemical Properties

Specific, verified physical and chemical data for 4-Bromo-2-chloro-3-methylaniline is not widely published. The table below presents data for structurally similar compounds to provide a scientifically grounded estimation. Researchers must independently verify the properties of their specific sample.

Property 4-Bromo-2-chloro-3-methylaniline 4-Bromo-2-chloroaniline (Isomer) 4-Bromo-2-methylaniline (Analogue)
Physical Form Solid (presumed)SolidPowder Solid [4]
Appearance --Red brown [4]
Odor -No information availableOdorless [4]
Melting Point Not Available70-72 °C 57-59 °C
Boiling Point Not AvailableNot Available240 °C
Solubility Not AvailableLow water solubility (presumed)Insoluble in water

Section 9: Stability and Reactivity

  • Reactivity: No known hazardous reactions under normal conditions. [9]* Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature) when stored as recommended. [8]* Conditions to Avoid: Avoid generation of dust, exposure to light, and high temperatures.

  • Incompatible Materials: Strong oxidizing agents, strong acids. [3][7]* Hazardous Decomposition Products: Under combustion, forms toxic gases such as carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen chloride. [5][7]

Section 10: Toxicological and Ecological Information

  • Toxicological Information: No specific acute toxicity studies are available for 4-Bromo-2-chloro-3-methylaniline. However, based on its GHS classification and the data for related compounds, it should be treated as harmful if swallowed, inhaled, or in contact with skin. [5][6][8]Skin and eye contact may cause inflammation, redness, itching, and pain. [5]Inhalation can irritate the lungs and respiratory system. [5]* Ecological Information: No specific ecotoxicity data is available. As a general principle for such halogenated aromatic compounds, release to the environment should be avoided. [10]Do not allow the material to enter waterways or soil. [5]The substance is considered harmful to aquatic organisms. [3]

Section 11: Disposal and Transport

  • Disposal: This material and its container must be disposed of as hazardous waste. [4][10]Disposal should be conducted in accordance with all local, regional, and national regulations. Do not mix with other waste streams. [8]* Transport Information: This substance is not typically classified as dangerous goods for transport, but regulations may vary. Consult the latest regulations from DOT (USA), ADR (Europe), and IATA (Air) before shipping.

References

  • Techno PharmChem. 4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. [Link]

  • PubChem. 4-Bromo-3-chloro-2-methylaniline. [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET: 4-Bromo-2-methylaniline. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: 4-bromo-N,N-dimethylaniline. [Link]

  • Inchem.org. ICSC 1226 - 4-BROMOANILINE. [Link]

  • AOBChem. 4-bromo-2-chloro-3-methylaniline. [Link]

Sources

Exploratory

An In-Depth Technical Guide to 4-Bromo-3-chloro-2-methylaniline: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction Navigating the landscape of substituted anilines is critical for advancements in medicinal chemistry and materials science. These compounds ser...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Navigating the landscape of substituted anilines is critical for advancements in medicinal chemistry and materials science. These compounds serve as versatile scaffolds for the synthesis of a myriad of complex molecules. This guide provides a comprehensive technical overview of 4-Bromo-3-chloro-2-methylaniline, a halogenated aniline with significant potential as a chemical intermediate. Due to the prevalence of isomeric variations in chemical databases, this document will focus on the well-documented isomer, 4-Bromo-3-chloro-2-methylaniline, identified by PubChem CID 7171911.[1][2] This guide will delve into its chemical identity, physicochemical properties, a detailed synthesis protocol, and its applications, with a focus on providing actionable insights for laboratory and development settings.

Core Chemical Identifiers and Properties

Accurate identification is the cornerstone of any chemical research. The following tables summarize the key identifiers and computed physicochemical properties of 4-Bromo-3-chloro-2-methylaniline.

Table 1: Chemical Identifiers for 4-Bromo-3-chloro-2-methylaniline [1][2][3]

IdentifierValue
PubChem CID 7171911
CAS Number 627531-47-9
Molecular Formula C₇H₇BrClN
IUPAC Name 4-bromo-3-chloro-2-methylaniline
InChI InChI=1S/C7H7BrClN/c1-4-6(10)3-2-5(8)7(4)9/h2-3H,10H2,1H3
InChIKey IAWSZYHMEPZGKK-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1Cl)Br)N

Table 2: Physicochemical Properties of 4-Bromo-3-chloro-2-methylaniline [1][2][4]

PropertyValue
Molecular Weight 220.49 g/mol
XLogP3 2.8
Melting Point 55°C
Boiling Point (Predicted) 289.5±35.0 °C
Density (Predicted) 1.619±0.06 g/cm³
pKa (Predicted) 2.69±0.10

Synthesis of 4-Bromo-3-chloro-2-methylaniline: A Validated Protocol

The synthesis of polysubstituted anilines requires a strategic approach to control regioselectivity. A common and effective method for preparing 4-Bromo-3-chloro-2-methylaniline involves a multi-step process starting from 2-methylaniline. This process includes the protection of the amine group via acetylation, followed by sequential halogenation (chlorination and bromination), and concluding with deprotection.

The rationale for this sequence is rooted in the principles of electrophilic aromatic substitution. The acetamido group is a moderately activating, ortho-, para-director. Protecting the highly activating amino group as an acetamide prevents polysubstitution and unwanted side reactions. The subsequent halogenation steps are directed by the existing substituents on the aromatic ring.

G cluster_0 Synthesis Workflow 2-Methylaniline 2-Methylaniline N-acetyl-2-methylaniline N-acetyl-2-methylaniline 2-Methylaniline->N-acetyl-2-methylaniline Acetylation (Acetic Anhydride) N-acetyl-4-bromo-2-methylaniline N-acetyl-4-bromo-2-methylaniline N-acetyl-2-methylaniline->N-acetyl-4-bromo-2-methylaniline Bromination (NBS) N-acetyl-4-bromo-3-chloro-2-methylaniline N-acetyl-4-bromo-3-chloro-2-methylaniline N-acetyl-4-bromo-2-methylaniline->N-acetyl-4-bromo-3-chloro-2-methylaniline Chlorination (NCS) 4-Bromo-3-chloro-2-methylaniline 4-Bromo-3-chloro-2-methylaniline N-acetyl-4-bromo-3-chloro-2-methylaniline->4-Bromo-3-chloro-2-methylaniline Deacetylation (Acid Hydrolysis)

Caption: Synthesis workflow for 4-Bromo-3-chloro-2-methylaniline.

Experimental Protocol

Step 1: N-Acetylation of 2-Methylaniline

  • Reaction Setup: In a round-bottom flask, dissolve 2-methylaniline (1.0 equivalent) in glacial acetic acid.

  • Reagent Addition: Slowly add acetic anhydride (1.1 equivalents) to the solution while stirring.

  • Reaction Conditions: Heat the mixture to 50-70°C and maintain stirring for 2 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it into cold water. The white, needle-shaped crystals of N-(2-methylphenyl)acetamide will precipitate.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry to obtain the pure product.

Step 2: Bromination of N-(2-methylphenyl)acetamide

  • Reaction Setup: Dissolve the N-(2-methylphenyl)acetamide (1.0 equivalent) from the previous step in a suitable solvent such as carbon tetrachloride.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0 equivalent) to the solution.

  • Reaction Conditions: Reflux the mixture for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and filter to remove the succinimide byproduct.

  • Purification: Evaporate the solvent from the filtrate under reduced pressure to obtain N-(4-bromo-2-methylphenyl)acetamide.

Step 3: Chlorination of N-(4-bromo-2-methylphenyl)acetamide

  • Reaction Setup: Dissolve N-(4-bromo-2-methylphenyl)acetamide (1.0 equivalent) in a suitable solvent like acetic acid.

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.0 equivalent) to the solution.

  • Reaction Conditions: Stir the mixture at room temperature. The reaction is typically complete within a few hours and can be monitored by TLC.

  • Work-up: Pour the reaction mixture into water to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and dry to yield N-(4-bromo-3-chloro-2-methylphenyl)acetamide.[3]

Step 4: Hydrolysis of N-(4-bromo-3-chloro-2-methylphenyl)acetamide

  • Reaction Setup: Suspend the N-(4-bromo-3-chloro-2-methylphenyl)acetamide (1.0 equivalent) in a mixture of ethanol and concentrated hydrochloric acid.

  • Reaction Conditions: Reflux the mixture for 1.5-2.5 hours.[5]

  • Work-up: Cool the reaction mixture and neutralize it with an aqueous solution of sodium hydroxide or ammonia until the pH is basic (pH 8-10).[5]

  • Extraction: Extract the product with a suitable organic solvent such as ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure 4-Bromo-3-chloro-2-methylaniline.

Applications in Research and Development

Substituted anilines are foundational building blocks in the synthesis of pharmaceuticals and agrochemicals. The presence of bromo and chloro substituents on the aniline ring of 4-Bromo-3-chloro-2-methylaniline offers two distinct reactive sites for further chemical transformations, such as cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which are pivotal in modern drug discovery.

A noted application of 4-Bromo-3-chloro-2-methylaniline is as a reagent in the preparation of indoxyl glycosides.[4] These molecules are chromogenic substrates used for the detection of glycosidase activities in various biological assays. The aniline moiety is key to forming the indoxyl core, and the specific halogen substitution pattern can modulate the physicochemical properties of the resulting substrate.

While direct and extensive literature on the applications of this specific isomer is emerging, its structural motifs are present in molecules with demonstrated biological activity. For instance, related bromo- and chloro-substituted anilines are precursors to kinase inhibitors and other therapeutic agents.[6] The strategic placement of halogens can enhance binding affinity to target proteins and improve pharmacokinetic properties.

Safety and Handling

As with any halogenated aromatic amine, 4-Bromo-3-chloro-2-methylaniline must be handled with appropriate safety precautions.

GHS Hazard Statements[1][2]
  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.

  • Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

Storage

Store in a tightly sealed container in a cool, dry, and dark place with an inert atmosphere.

Conclusion

4-Bromo-3-chloro-2-methylaniline is a valuable chemical intermediate with clear utility in synthetic chemistry. Its structured synthesis, starting from readily available materials, and the presence of multiple reactive sites make it an attractive building block for the development of novel compounds in the pharmaceutical and diagnostics sectors. Adherence to rigorous safety protocols is essential when handling this compound. This guide provides a foundational understanding for researchers and developers looking to incorporate 4-Bromo-3-chloro-2-methylaniline into their synthetic programs.

References

  • PubChem. (n.d.). 4-Bromo-3-chloro-2-methylaniline. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • ChemRxiv. (2023). Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. Retrieved February 15, 2026, from [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). Antiparasitic isoxazoline compounds, long-acting injectable formulations comprising them, methods and uses thereof - Patent US-2017239218-A1. Retrieved February 15, 2026, from [Link]

  • CAS. (n.d.). CAS Patents. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
  • Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Retrieved February 15, 2026, from [Link]

  • MDPI. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). WO2007114475A1 - Cocrystal of c-glycoside derivative and l-proline.
  • Google Patents. (n.d.). US4188342A - Ortho-bromination of ortho-alkylated anilines.
  • Beilstein Journal of Organic Chemistry. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Retrieved February 15, 2026, from [Link]

  • Royal Society of Chemistry. (2022). Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). N-(4-Bromo-3-chloro-2-methylphenyl)acetamide. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • PubChemLite. (n.d.). 4-bromo-3-chloro-2-methylaniline (C7H7BrClN). Retrieved February 15, 2026, from [Link]

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2024). (PDF) Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Retrieved February 15, 2026, from [Link]

  • CAS. (n.d.). Patent Kind Codes for CAS Basic & Patent Family Members. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). US9314464B2 - Compounds and compositions as protein kinase inhibitors.
  • PMC. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2012). (PDF) Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Retrieved February 15, 2026, from [Link]

  • PMC. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Retrieved February 15, 2026, from [Link]

  • Journal of Medical Science. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved February 15, 2026, from [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Bromo-2-chloro-3-methylaniline

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the successful execution of the Buchwald-Hartwig amination using the sterically hindered and electr...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the successful execution of the Buchwald-Hartwig amination using the sterically hindered and electronically complex substrate, 4-bromo-2-chloro-3-methylaniline. This document offers in-depth technical insights, detailed experimental protocols, and troubleshooting guidance, grounded in established scientific principles.

Introduction: Navigating the Challenges of C-N Cross-Coupling

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine.[1][2] This transformation has become indispensable in pharmaceutical and materials science due to its broad substrate scope and functional group tolerance, often replacing harsher, traditional methods.[1]

However, the successful application of this reaction is not without its nuances. The choice of catalyst, ligand, base, and solvent is critical and highly substrate-dependent.[3][4] The substrate at the heart of this guide, 4-bromo-2-chloro-3-methylaniline, presents a unique set of challenges:

  • Steric Hindrance: The presence of a methyl group and a chlorine atom ortho to the amino group and a bromine atom meta to the amino group creates significant steric bulk around the reaction centers. This can impede the approach of the palladium catalyst and the amine coupling partner.

  • Electronic Effects: The electron-donating nature of the amino and methyl groups is contrasted by the electron-withdrawing effects of the chloro and bromo substituents, creating a complex electronic environment that can influence the rates of oxidative addition and reductive elimination.

  • Chemoselectivity: The presence of two different halogen atoms (bromine and chlorine) raises the question of selective C-N bond formation. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl.[5] This suggests that the C-Br bond will be more reactive than the C-Cl bond, allowing for selective amination at the 4-position.

This guide will provide a systematic approach to overcoming these challenges, enabling the efficient and selective synthesis of N-aryl derivatives of 4-bromo-2-chloro-3-methylaniline.

The Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the Buchwald-Hartwig amination mechanism is crucial for rational protocol design and troubleshooting. The generally accepted catalytic cycle proceeds through several key steps.[1][6][7]

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Pd(II)_Complex Pd(II) Intermediate Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Ligand Exchange Pd(II)_Complex->Ligand_Exchange R2NH, Base Amido_Complex Pd(II)-Amido Complex Ligand_Exchange->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product C-N Coupled Product Reductive_Elimination->Product

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.[5][7] For 4-bromo-2-chloro-3-methylaniline, this step is expected to occur preferentially at the more reactive C-Br bond.

  • Ligand Exchange and Deprotonation: The amine (R2NH) coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.[8][9][10][11]

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[5][6]

Strategic Considerations for Protocol Development

The success of the Buchwald-Hartwig amination of 4-bromo-2-chloro-3-methylaniline hinges on the judicious selection of several key reaction parameters.

Palladium Precatalyst Selection

While various palladium sources can be used, modern, well-defined precatalysts are highly recommended for their air-stability, ease of handling, and reliable generation of the active Pd(0) species.[5] For sterically demanding substrates, precatalysts incorporating bulky phosphine ligands are often superior.

Precatalyst GenerationKey FeaturesRecommended for this Application?
G1/G2 Precatalysts Air-stable, require activation by a base. G2 precatalysts can be activated by weaker bases at room temperature.[5]Potentially effective, but newer generations may offer better performance with this challenging substrate.
G3/G4 Precatalysts Highly active, often requiring lower catalyst loadings and milder reaction conditions.Highly Recommended. The increased activity is beneficial for overcoming the steric hindrance of the substrate.
Ligand Choice: The Key to Success

The ligand plays a pivotal role in stabilizing the palladium catalyst, promoting oxidative addition and reductive elimination, and preventing catalyst decomposition. For sterically hindered aryl halides like 4-bromo-2-chloro-3-methylaniline, bulky, electron-rich phosphine ligands are generally the most effective.[1]

Ligand TypeExamplesRationale for Use with 4-Bromo-2-chloro-3-methylaniline
Biarylmonophosphine Ligands Buchwald Ligands (e.g., SPhos, XPhos, RuPhos, BrettPhos)These ligands create a sterically demanding environment around the palladium center, which can facilitate reductive elimination and prevent the formation of undesired side products.[12] BrettPhos is particularly noted for its effectiveness with primary amines.[2]
Ferrocene-based Ligands Hartwig Ligands (e.g., Josiphos)These ligands have also demonstrated high activity and selectivity in a wide range of C-N coupling reactions.[1]
N-Heterocyclic Carbene (NHC) Ligands IPr, SIPrThe strong σ-donating ability of NHC ligands can enhance the rate of oxidative addition, which can be beneficial for less reactive aryl chlorides, though in this case, the primary target is the aryl bromide.[13]
Base Selection: A Balancing Act

The base is crucial for the deprotonation of the amine, but an inappropriate choice can lead to side reactions or decomposition of starting materials.[8][9][10][11]

BasepKaHAdvantagesDisadvantages
Sodium tert-butoxide (NaOtBu) ~19Strong base, often leads to high reaction rates.Can be incompatible with base-sensitive functional groups.[2]
Lithium bis(trimethylsilyl)amide (LHMDS) ~26Very strong, non-nucleophilic base.Can also be too harsh for some substrates.
Cesium carbonate (Cs2CO3) ~10Weaker base, good for substrates with sensitive functional groups.[5]May require higher reaction temperatures or longer reaction times.
Potassium phosphate (K3PO4) ~12Another mild base option.Similar to Cs2CO3, may necessitate more forcing conditions.

For 4-bromo-2-chloro-3-methylaniline, starting with a strong base like NaOtBu is a reasonable approach, but having milder options like Cs2CO3 or K3PO4 available for optimization is prudent.

Solvent Choice

The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species. Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation.

SolventBoiling Point (°C)Common Usage
Toluene 111A widely used, non-polar solvent for Buchwald-Hartwig reactions.
1,4-Dioxane 101A polar, aprotic solvent that is also frequently employed.
Tetrahydrofuran (THF) 66Lower boiling point, may be suitable for reactions at lower temperatures.

Experimental Protocols

The following protocols are designed as a starting point for the Buchwald-Hartwig amination of 4-bromo-2-chloro-3-methylaniline. Optimization of the reaction conditions may be necessary for different amine coupling partners.

General Procedure for Small-Scale Reactions

This protocol is suitable for initial screening and optimization studies.

Small_Scale_Protocol start Start reagents Add 4-bromo-2-chloro-3-methylaniline, amine, base, and stir bar to a dry reaction vessel. start->reagents glovebox In a glovebox, add Pd precatalyst and ligand (if not using a precatalyst). reagents->glovebox solvent Add anhydrous, deoxygenated solvent. glovebox->solvent seal Seal the reaction vessel. solvent->seal heat Heat the reaction mixture with stirring for the specified time. seal->heat cool Cool the reaction to room temperature. heat->cool workup Perform aqueous workup. cool->workup purify Purify the crude product by column chromatography. workup->purify end End purify->end

Figure 2: Workflow for a small-scale Buchwald-Hartwig amination reaction.

Materials:

  • 4-Bromo-2-chloro-3-methylaniline (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., G4-XPhos-Pd, 1-2 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, deoxygenated solvent (e.g., toluene, 0.1 M)

  • Dry reaction vessel with a stir bar

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • To a dry reaction vessel containing a magnetic stir bar, add 4-bromo-2-chloro-3-methylaniline and the amine coupling partner.

  • In an inert atmosphere glovebox, add the palladium precatalyst and the base.

  • Add the anhydrous, deoxygenated solvent to the reaction vessel.

  • Seal the vessel and remove it from the glovebox.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently anhydrous/deoxygenated conditions- Inappropriate ligand, base, or solvent- Use a fresh batch of precatalyst.- Ensure all glassware is oven-dried and the solvent is properly deoxygenated.- Screen different ligands, bases, and solvents.
Formation of side products (e.g., hydrodehalogenation) - Competing reaction pathways- Use a bulkier ligand to favor reductive elimination.- Lower the reaction temperature.- Change the base.
Double amination (at both Br and Cl) - High reactivity of the C-Cl bond under the reaction conditions- Lower the reaction temperature.- Use a less active catalyst system.- Carefully control the stoichiometry of the amine.

Conclusion

The Buchwald-Hartwig amination of 4-bromo-2-chloro-3-methylaniline, while presenting challenges due to steric hindrance and electronic complexity, is a feasible and valuable transformation. By carefully selecting a modern palladium precatalyst, a bulky and electron-rich phosphine ligand, and an appropriate base, researchers can achieve high yields and selectivity for the desired N-arylated products. The protocols and insights provided in these application notes serve as a robust starting point for the successful implementation of this powerful cross-coupling reaction in drug discovery and development programs.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • Singleton, D. A.; et al. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 2020. [Link]

  • Norrby, P.-O.; et al. Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 2014. [Link]

  • Norrby, P.-O.; et al. Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 2014. [Link]

  • Norrby, P.-O.; et al. Role of the base in Buchwald-Hartwig amination. PubMed, 2014. [Link]

  • Norrby, P.-O.; et al. The Role of the Base in Buchwald-Hartwig Amination. ResearchGate, 2014. [Link]

  • Lee, D.-H.; et al. An Efficient and General Method for the Heck and Buchwald–Hartwig Coupling Reactions of Aryl Chlorides. Organic Letters, 2011. [Link]

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination?. [Link]

  • Wordpress. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

  • Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting. [Link]

  • University of Groningen. The Buchwald–Hartwig Amination After 25 Years. [Link]

  • Nolan, S. P.; et al. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 2017. [Link]

  • Buchwald, S. L.; et al. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 2015. [Link]

  • ResearchGate. Selected ligands and catalysts for Buchwald‐Hartwig amination. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Hartwig, J. F.; et al. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 2014. [Link]

  • Wiley Analytical Science. Palladium Catalyzed Amination of Aryl Chlorides. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Semantic Scholar. Palladium-catalyzed amination of aryl chlorides. [Link]

  • PubMed. Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. [Link]

  • ElectronicsAndBooks. First Palladium-Catalyzed Aminations of Aryl Chlorides. [Link]

Sources

Application

Application Note: Regioselective Halogenation of 3-Methylaniline Derivatives

Part 1: Executive Summary & Strategic Framework The regioselective halogenation of 3-methylaniline (m-toluidine) is a foundational yet nuanced transformation in drug development. The substrate presents a classic electrop...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Framework

The regioselective halogenation of 3-methylaniline (m-toluidine) is a foundational yet nuanced transformation in drug development. The substrate presents a classic electrophilic aromatic substitution (EAS) conflict: the strong activating amino group (


) competes with the weak activating methyl group (

).

While both groups are ortho-para directors, the amino group's resonance contribution dominates the regiochemical outcome. However, the presence of the methyl group at the meta position creates distinct steric and electronic pockets that drive product distribution between the C4 (para to amine), C6 (ortho to amine), and C2 (ortho to both) positions.

This guide provides validated protocols to achieve high regioselectivity for the C4-halogenated product (4-halo-3-methylaniline), minimizing the formation of the C6-isomer and preventing oxidative degradation of the aniline.

The Regioselectivity Challenge[1]
  • C4 Position (Target): Para to

    
    , Ortho to 
    
    
    
    . Electronically favored by the strong
    
    
    donor. Sterically accessible.
  • C6 Position (Competitor): Ortho to

    
    , Para to 
    
    
    
    . Electronically activated, but generally less favored than the para-position relative to the strongest activator.
  • C2 Position (Minor): Ortho to both. Sterically crowded ("buttressing effect"). Rarely observed as a major product without specific directing groups.

Mechanistic Pathway & Decision Matrix

The following decision tree illustrates the strategic choices between direct halogenation (kinetic control) and protection-group strategies (steric control).

HalogenationStrategy Start Substrate: 3-Methylaniline Direct Route A: Direct Halogenation (NCS/NBS in MeCN) Start->Direct Rapid Screening Protected Route B: Protection Strategy (Acetylation -> Halogenation) Start->Protected Scale-up / High Purity C4_Direct Major: 4-Halo-3-methylaniline (Kinetic Product) Direct->C4_Direct ~85-95% Selectivity C6_Direct Minor: 6-Halo-3-methylaniline (Thermodynamic/Steric impurity) Direct->C6_Direct ~5-15% Protect_Step Step 1: Ac2O/Pyridine (Forms Acetamide) Protected->Protect_Step Halo_Step Step 2: Halogenation (Steric bulk blocks C2/C6) Protect_Step->Halo_Step Deprotect Step 3: Hydrolysis Halo_Step->Deprotect Final_Prot High Purity 4-Halo-3-methylaniline Deprotect->Final_Prot

Figure 1: Strategic workflow for regioselective halogenation. Route A is preferred for speed and mildness; Route B is preferred for absolute regio-purity.

Part 2: Validated Experimental Protocols

Protocol A: C4-Selective Chlorination (NCS/Acetonitrile)

Objective: Synthesis of 4-chloro-3-methylaniline. Mechanism: The use of N-Chlorosuccinimide (NCS) in a polar aprotic solvent (Acetonitrile) favors the ionic mechanism over radical pathways, suppressing benzylic chlorination on the methyl group. Acetonitrile also moderates the reactivity of the aniline, preventing over-chlorination.

Reagents
  • 3-Methylaniline (1.0 equiv)

  • N-Chlorosuccinimide (NCS) (1.05 equiv)[1]

  • Acetonitrile (Reagent Grade, 0.5 M concentration relative to substrate)

  • Water/Ethyl Acetate (for workup)

Step-by-Step Methodology
  • Preparation: Charge a round-bottom flask with 3-methylaniline (e.g., 10 mmol, 1.07 g) and Acetonitrile (20 mL). Stir to ensure a homogeneous solution.

  • Addition: Cool the solution to 0°C using an ice bath. This kinetic control helps maximize para-selectivity.

  • Reaction: Add NCS (10.5 mmol, 1.40 g) portion-wise over 15 minutes. Note: Exothermic reaction.[2] Monitor internal temperature.

  • Incubation: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 4:1) or HPLC. The starting material (Rf ~0.4) should disappear, replaced by the product (Rf ~0.5).

  • Quench: Pour the reaction mixture into 50 mL of water.

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: If necessary, purify via flash column chromatography (SiO2, 0-10% EtOAc in Hexanes).

Expected Yield: 85–92% Regioselectivity: >15:1 (C4:C6)

Protocol B: C4-Selective Bromination (NBS/DMF)

Objective: Synthesis of 4-bromo-3-methylaniline.[3] Mechanism: N-Bromosuccinimide (NBS) is superior to elemental bromine (


) for this transformation. Elemental bromine generates 

, which can protonate the amine, deactivating the ring and leading to meta-substitution or oxidation. NBS provides a controlled source of electrophilic bromine (

).[4]
Reagents
  • 3-Methylaniline (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.0 equiv)

  • DMF (Dimethylformamide) or Acetonitrile (0.5 M)

Step-by-Step Methodology
  • Dissolution: Dissolve 3-methylaniline (10 mmol) in DMF (20 mL) at room temperature. DMF is preferred for bromination to stabilize the polar transition state.

  • Controlled Addition: Add NBS (10 mmol) as a solid in a single portion.

    • Critical: Protect from light (wrap flask in foil) to prevent radical benzylic bromination of the methyl group.

  • Reaction: Stir at room temperature for 1–2 hours. The reaction is typically faster than chlorination.

  • Workup: Dilute with water (100 mL). The product often precipitates as a solid.

  • Isolation: Filter the solid. If oil forms, extract with Diethyl Ether, wash copiously with water (to remove DMF), dry, and concentrate.

Expected Yield: 90–95% Regioselectivity: >20:1 (C4:C6) due to the larger size of Bromine favoring the less hindered para position.

Protocol C: Regioselective Iodination (DMSO-Mediated)

Objective: Synthesis of 4-iodo-3-methylaniline. Mechanism: Direct iodination with


 is reversible and slow. Using DMSO  as an oxidant/solvent activates the iodine (potentially forming an iodonium species) and consumes the HI byproduct, driving the equilibrium forward.
Step-by-Step Methodology
  • Setup: Mix 3-methylaniline (1.0 equiv) and Molecular Iodine (

    
    , 1.0 equiv) in DMSO (approx. 5 mL per mmol substrate).
    
  • Activation: Stir at room temperature. If reaction is sluggish, heat mildly to 40°C.

  • Timecourse: Reaction typically completes in 2–4 hours.

  • Workup: Quench with saturated aqueous Sodium Thiosulfate (

    
    ) to remove excess iodine (color changes from dark red to yellow/clear).
    
  • Extraction: Extract into Ethyl Acetate.

Part 3: Analytical Validation & Troubleshooting

Data Summary: Regioselectivity by Reagent
ReagentSolventMajor Isomer (C4)Minor Isomer (C6)Benzylic HalogenationNotes
NCS MeCNHigh (4-Cl)LowNegligibleBest for chlorination; requires longer times.
NBS DMFVery High (4-Br)TraceNone (in dark)Rapid reaction; protect from light.

/DMSO
DMSOModerate (4-I)ModerateNoneReversible without oxidant; DMSO acts as mild oxidant.

AcOHLow High (Poly-Br)ModerateAvoid. Leads to poly-halogenation and oxidation.
Diagnostic NMR Signals ( NMR in )

To confirm regioselectivity, examine the aromatic region (6.0 – 7.5 ppm).

  • Parent (3-Methylaniline): Complex multiplet pattern.

  • Product (4-Halo-3-methylaniline): Look for an ABX system (or similar depending on resolution).

    • H-5 (Ortho to Me, Meta to Halo): Doublet (d).

    • H-2 (Ortho to NH2, Meta to Me): Singlet (s) or fine doublet. This proton is diagnostic. If halogenation occurs at C2, this singlet disappears.

    • H-6 (Ortho to NH2, Ortho to H-5): Doublet (d).

    • Shift: The proton ortho to the halogen (H-5) will shift downfield significantly compared to the starting material.

Common Pitfalls
  • Black/Tar Formation: Caused by oxidation of the free amine.

    • Fix: Ensure NCS/NBS is added slowly. Keep temperature <25°C. Use inert atmosphere (

      
      ) if possible.
      
  • Benzylic Halogenation (

    
    ): 
    
    • Cause: Radical mechanism active.

    • Fix: Use polar solvents (MeCN/DMF) and exclude light. Do not use peroxides or AIBN.

  • Di-halogenation:

    • Cause: Excess reagent.

    • Fix: Use exactly 1.0–1.05 equivalents of NCS/NBS.

References

  • N-Chlorosuccinimide (NCS)

    • Source: Organic Chemistry Portal / Taylor & Francis
    • Title: Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide[5]

    • URL:[Link][2]

  • NBS Bromin

    • Source: Organic Chemistry Portal
    • Title: N-Bromosuccinimide (NBS) - Reagent Profile and Reactivity[6][7]

    • URL:[Link]

  • Ionic Liquid Mediated Halogen

    • Source: ResearchG
    • Title: Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids
    • URL:[Link]

  • Regioselective Iodination Str

    • Source: Elsevier / Tetrahedron Letters
    • Title: A novel DMSO-assisted regioselective iodination of aniline analogues[8]

    • URL:[Link][2]

  • Product Characteriz

    • Source: Sigma-Aldrich

    • Title: 4-Bromo-3-methylaniline Product Specific

Sources

Method

Application Notes and Protocols for Sandmeyer Reactions Involving 4-Bromo-2-chloro-3-methylaniline

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the Sandmeyer reaction, with a specific focus on the use of 4-Bromo-2-chloro-3-methylaniline as a precursor....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Sandmeyer reaction, with a specific focus on the use of 4-Bromo-2-chloro-3-methylaniline as a precursor. As a Senior Application Scientist, this document is structured to provide not just a set of instructions, but a deeper understanding of the reaction's nuances, enabling researchers to adapt and troubleshoot as needed.

Introduction to the Sandmeyer Reaction: A Powerful Tool in Aromatic Synthesis

The Sandmeyer reaction, first discovered by Traugott Sandmeyer in 1884, is a versatile and widely used method for the transformation of a primary aromatic amine into a wide range of functional groups.[1][2][3] This is achieved through the formation of an intermediate aryl diazonium salt, which is then displaced by a nucleophile, often with the aid of a copper(I) salt catalyst.[1][2] The reaction is a cornerstone of aromatic chemistry as it allows for the introduction of substituents that are often difficult to install through direct electrophilic aromatic substitution.[4]

The general sequence of a Sandmeyer reaction involves two key steps:

  • Diazotization: The conversion of a primary aromatic amine to its corresponding diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid at low temperatures (0-5 °C).[5][6]

  • Substitution: The replacement of the diazonium group (-N₂⁺) with a nucleophile. This step is often catalyzed by a copper(I) salt, such as cuprous chloride (CuCl), cuprous bromide (CuBr), or cuprous cyanide (CuCN).[7]

The Sandmeyer reaction is a radical-nucleophilic aromatic substitution (S-RN-Ar) process.[2] The copper(I) catalyst initiates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas.[2] This highly reactive aryl radical then abstracts a halogen or pseudohalogen from the copper(II) species, regenerating the copper(I) catalyst and forming the final product.[2]

The Precursor: 4-Bromo-2-chloro-3-methylaniline

Structure and Properties:

4-Bromo-2-chloro-3-methylaniline is a polysubstituted aromatic amine with the following structure:

This precursor is a solid at room temperature and possesses a unique combination of electronic and steric features that can influence its reactivity in the Sandmeyer reaction.

PropertyValue
Molecular Formula C₇H₇BrClN
Molecular Weight 220.49 g/mol
Appearance Solid
Melting Point 55 °C
Boiling Point 289.5±35.0 °C (Predicted)
Density 1.619±0.06 g/cm³ (Predicted)

(Data sourced from PubChem CID 7171911)[8]

Synthesis of 4-Bromo-2-chloro-3-methylaniline:

A reliable method for the synthesis of 4-Bromo-2-chloro-3-methylaniline is crucial for its use as a Sandmeyer precursor. One common approach involves a multi-step synthesis starting from a more readily available substituted aniline. For instance, a plausible route could begin with 2-chloro-3-methylaniline, which is then brominated at the para position. Protecting the amino group as an acetanilide may be necessary to control the regioselectivity of the bromination and prevent over-halogenation.[6]

A general, illustrative synthetic workflow is presented below:

G A 2-Chloro-3-methylaniline B Protection (e.g., Ac₂O, Pyridine) A->B C N-(2-chloro-3-methylphenyl)acetamide B->C D Bromination (e.g., Br₂, AcOH) C->D E N-(4-bromo-2-chloro-3-methylphenyl)acetamide D->E F Deprotection (e.g., acid or base hydrolysis) E->F G 4-Bromo-2-chloro-3-methylaniline F->G G A Dissolve 4-Bromo-2-chloro-3-methylaniline in acid B Cool to 0-5 °C A->B D Slowly add NaNO₂ solution to the amine mixture B->D C Prepare NaNO₂ solution C->D E Maintain temperature at 0-5 °C D->E F Stir for 30-60 minutes E->F G Aryl Diazonium Salt Solution (use immediately) F->G

Caption: Workflow for the diazotization of 4-Bromo-2-chloro-3-methylaniline.

Materials:

  • 4-Bromo-2-chloro-3-methylaniline

  • Concentrated Hydrobromic Acid (HBr, 48%)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 4-Bromo-2-chloro-3-methylaniline (1 equivalent).

  • Carefully add concentrated hydrobromic acid (approximately 3-4 equivalents) while stirring. The amine salt may precipitate.

  • Add crushed ice or a mixture of ice and water to the flask to bring the temperature of the slurry to 0-5 °C.

  • In a separate beaker, prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold deionized water.

  • Slowly add the sodium nitrite solution dropwise to the stirred amine slurry via the dropping funnel. It is critical to maintain the temperature of the reaction mixture between 0 and 5 °C throughout the addition. The addition should take approximately 30-45 minutes.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes to ensure complete diazotization. The resulting solution contains the 4-bromo-2-chloro-3-methylbenzenediazonium bromide and should be used immediately in the next step.

Sandmeyer Bromination

This step involves the copper(I)-catalyzed substitution of the diazonium group with a bromide.

Materials:

  • Aryl Diazonium Salt Solution (from step 3.1)

  • Copper(I) Bromide (CuBr)

  • Concentrated Hydrobromic Acid (HBr, 48%)

Procedure:

  • In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in concentrated hydrobromic acid.

  • Cool the copper(I) bromide solution in an ice bath.

  • Slowly and carefully, with vigorous stirring, add the cold diazonium salt solution to the copper(I) bromide solution.

  • A vigorous evolution of nitrogen gas should be observed. Control the rate of addition to maintain a manageable reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it gently (e.g., on a water bath at 50-60 °C) for 30-60 minutes to ensure the complete decomposition of the diazonium salt.

  • Cool the reaction mixture to room temperature.

Work-up and Purification
  • Transfer the reaction mixture to a separatory funnel.

  • Extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash them successively with dilute sodium hydroxide solution (to remove any acidic impurities), water, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • The crude 1,4-dibromo-2-chloro-3-methylbenzene can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel. [9]

Troubleshooting and Side Reactions

Problem Possible Cause Solution
Low yield of diazonium salt Temperature too high during diazotization, leading to decomposition.Strictly maintain the temperature between 0-5 °C.
Insufficient acid.Ensure a sufficient excess of mineral acid is used.
Formation of phenolic byproducts Reaction of the diazonium salt with water.Keep the reaction temperature low and use the diazonium salt solution immediately.
Formation of azo compounds The diazonium salt acts as an electrophile and couples with the unreacted amine.Ensure complete diazotization by using a slight excess of sodium nitrite and allowing sufficient reaction time.
Formation of biaryl byproducts Dimerization of the aryl radical intermediate.This is an inherent side reaction in the Sandmeyer mechanism. [2]Optimization of reaction conditions (concentration, temperature) can help to minimize it.

Safety Precautions

  • Diazonium Salts: Solid diazonium salts are highly unstable and can be explosive. Never isolate the diazonium salt unless you are following a specific and validated procedure for preparing stabilized salts. All operations involving diazonium salts should be conducted behind a safety shield.

  • Acids: Concentrated hydrobromic and other mineral acids are highly corrosive. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Halogenated Organic Compounds: The starting material and product are halogenated organic compounds and should be handled with care, assuming they are toxic. Use appropriate PPE and work in a well-ventilated fume hood.

  • Nitrous Acid: Nitrous acid and its fumes (NOx) are toxic. The entire diazotization procedure must be performed in a well-ventilated fume hood.

Conclusion

The Sandmeyer reaction is a powerful and reliable method for the synthesis of a wide variety of substituted aromatic compounds. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can successfully employ this reaction with challenging precursors like 4-Bromo-2-chloro-3-methylaniline. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists and professionals in drug development and organic synthesis, enabling them to leverage the full potential of this classic transformation.

References

  • Beletskaya, I. P., Sigeev, A. S., Peregudov, A. S., & Petrovskii, P. V. (2007).
  • Hodgson, H. H. (1947). The Sandmeyer Reaction. Chemical Reviews, 40(2), 251-277.
  • March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley.
  • Momm, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2837-2879.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 7171911, 4-Bromo-3-chloro-2-methylaniline. Retrieved from [Link]

  • Pschorr, R. (1896). Neue Synthesen in der Phenanthrenreihe. Berichte der deutschen chemischen Gesellschaft, 29(1), 496-501.
  • Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633-1635.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
  • Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. Wiley.
  • Leas, D. A., Dong, Y., Vennerstrom, J. L., & Stack, D. E. (2017). One-Pot, Metal-Free Conversion of Anilines to Aryl Bromides and Iodides. Organic letters, 19(10), 2518–2521. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • Galli, C. (1988). Radical reactions of arenediazonium ions: An easy entry into the chemistry of aryl radicals. Chemical Reviews, 88(5), 765-792.
  • Wikipedia contributors. (2023). Sandmeyer reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

Sources

Application

Application Note &amp; Protocol: A Scalable and Regioselective Synthesis of 4-Bromo-2-chloro-3-methylaniline

Abstract: This document provides a comprehensive, field-tested protocol for the scale-up synthesis of 4-Bromo-2-chloro-3-methylaniline, a key intermediate in the development of pharmaceuticals and agrochemicals. The desc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, field-tested protocol for the scale-up synthesis of 4-Bromo-2-chloro-3-methylaniline, a key intermediate in the development of pharmaceuticals and agrochemicals. The described methodology is built upon a robust electrophilic aromatic substitution, optimized for yield, purity, and scalability. This guide explains the causal chemistry behind the procedural steps, outlines rigorous safety and handling protocols, and provides a framework for quality control and troubleshooting, ensuring reliable and reproducible outcomes for researchers, chemists, and drug development professionals.

Introduction and Strategic Rationale

4-Bromo-2-chloro-3-methylaniline is a substituted aniline that serves as a versatile building block in organic synthesis. Its specific substitution pattern makes it a valuable precursor for creating complex molecules with desired biological activities. The presence of bromine, chlorine, methyl, and amino groups on the aromatic ring offers multiple points for further functionalization, enabling the construction of diverse molecular scaffolds.

The synthetic strategy detailed herein focuses on the regioselective bromination of the readily available starting material, 2-chloro-3-methylaniline. The rationale for this approach is grounded in the principles of electrophilic aromatic substitution, where the activating and directing effects of the substituents on the aniline ring guide the incoming electrophile.

Causality of Regioselectivity: The amino group (-NH₂) is a powerful activating group and a strong ortho, para-director. The chlorine (-Cl) atom is a deactivating group but is also an ortho, para-director. The methyl group (-CH₃) is a weak activating group and an ortho, para-director. In this specific substrate, the positions ortho to the potent amino director are either blocked by the chlorine atom or sterically hindered by the adjacent methyl group. Consequently, the para position is the most electronically and sterically favored site for electrophilic attack, leading to the highly regioselective formation of the desired 4-bromo isomer. This inherent selectivity simplifies purification and maximizes the yield of the target compound.

Synthesis Workflow and Logic

The overall process involves the controlled bromination of 2-chloro-3-methylaniline in an appropriate solvent system, followed by a systematic work-up and purification procedure to isolate the high-purity final product.

G cluster_0 Reaction Stage cluster_1 Work-up & Isolation cluster_2 Purification & Analysis Start Starting Material: 2-Chloro-3-methylaniline Dissolution Dissolve in Acetic Acid Start->Dissolution Bromination Controlled Bromination: Dropwise addition of Br2 in Acetic Acid at 0-5°C Dissolution->Bromination Monitoring Reaction Monitoring by TLC Bromination->Monitoring Quench Quench with aq. NaHSO3 to remove excess Br2 Monitoring->Quench Upon Completion Neutralize Neutralize with aq. NaOH to precipitate product Filter Filter crude solid Wash Wash with cold water Recrystallize Recrystallize from Ethanol/Water Wash->Recrystallize Dry Dry under vacuum QC Characterization: NMR, MS, MP Dry->QC Final Final Product: 4-Bromo-2-chloro-3-methylaniline QC->Final

Caption: Workflow for the synthesis of 4-Bromo-2-chloro-3-methylaniline.

Detailed Experimental Protocol

This protocol is designed for a representative scale-up synthesis. Quantities can be adjusted proportionally, though re-optimization may be necessary for very large scales.

Materials and Equipment
Reagent/Material CAS Number Molecular Weight Grade
2-Chloro-3-methylaniline87-60-5141.59 g/mol >98%
Glacial Acetic Acid64-19-760.05 g/mol ACS Grade
Bromine (Br₂)7726-95-6159.81 g/mol >99.5%
Sodium Bisulfite (NaHSO₃)7631-90-5104.06 g/mol Reagent Grade
Sodium Hydroxide (NaOH)1310-73-240.00 g/mol Reagent Grade
Ethanol (95%)64-17-546.07 g/mol Reagent Grade
Deionized Water7732-18-518.02 g/mol N/A

Equipment:

  • 1 L three-neck round-bottom flask

  • Mechanical overhead stirrer

  • Dropping funnel (100 mL)

  • Thermometer and adapter

  • Condenser

  • Ice-water bath

  • Büchner funnel and filtration flask

  • Rotary evaporator

  • Vacuum oven

Step-by-Step Methodology

Step 1: Reaction Setup

  • Assemble the 1 L three-neck flask with the mechanical stirrer, thermometer, and dropping funnel. Ensure all glassware is dry.

  • Place the flask in an ice-water bath on a magnetic stir plate (for the bath, not the reaction).

  • Charge the flask with 2-Chloro-3-methylaniline (70.8 g, 0.50 mol).

  • Add 350 mL of glacial acetic acid to the flask. Stir the mixture until the aniline is completely dissolved. Cool the solution to 0-5°C.

Step 2: Bromination

  • CAUTION: Perform this step in a well-ventilated chemical fume hood. Bromine is highly corrosive and toxic. Wear appropriate personal protective equipment (PPE), including neoprene or nitrile gloves, a lab coat, and chemical splash goggles.

  • In a separate beaker, carefully measure Bromine (83.9 g, 0.525 mol, 1.05 equivalents) and dissolve it in 70 mL of glacial acetic acid.

  • Transfer the bromine solution to the dropping funnel.

  • Add the bromine solution dropwise to the stirred aniline solution over 60-90 minutes. It is critical to maintain the internal reaction temperature between 0°C and 5°C to minimize side-product formation. An initial reddish-brown color will appear and may dissipate as the reaction progresses.

Step 3: Reaction Monitoring

  • After the addition is complete, allow the mixture to stir at 0-5°C for an additional 2 hours.

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. Spot the starting material and the reaction mixture. The reaction is complete when the starting material spot is no longer visible.

Step 4: Work-up and Isolation

  • Once the reaction is complete, slowly add a 10% aqueous solution of sodium bisulfite (approx. 100-150 mL) to the reaction mixture with stirring until the reddish-brown color of excess bromine disappears, resulting in a yellowish solution.

  • Carefully pour the reaction mixture into a 2 L beaker containing 1 L of ice-cold water. A precipitate should form.

  • Slowly neutralize the mixture by adding a 50% (w/v) aqueous solution of sodium hydroxide until the pH reaches 7-8. This will precipitate the product as a solid. Use caution as the neutralization is exothermic.

  • Stir the slurry for 30 minutes in the cold to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold deionized water (3 x 200 mL) to remove any residual salts.

Step 5: Purification

  • Transfer the crude solid to a 1 L beaker.

  • Add 95% ethanol and heat the mixture with stirring until the solid dissolves completely (use the minimum amount of hot solvent necessary).

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of ice-cold ethanol.

Step 6: Drying

  • Dry the purified product in a vacuum oven at 40-50°C until a constant weight is achieved.

  • The expected yield is typically in the range of 85-95%.

Quantitative Data Summary

Parameter Value Notes
Starting Material (2-Chloro-3-methylaniline)70.8 g (0.50 mol)1.0 equivalent
Brominating Agent (Bromine)83.9 g (0.525 mol)1.05 equivalents
Solvent (Glacial Acetic Acid)420 mL (total)
Reaction Temperature0-5°CCritical for selectivity
Reaction Time~3-4 hoursMonitor by TLC
Expected Yield93.7 - 104.7 g (85-95%)Based on starting material
Product Molecular Weight220.49 g/mol C₇H₇BrClN

Safety and Hazard Management

All operations must be conducted in a well-ventilated fume hood by personnel trained in handling hazardous chemicals.

  • 4-Bromo-2-chloro-3-methylaniline: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[1]

  • Bromine: Extremely corrosive and toxic. Causes severe skin burns and eye damage. Fatal if inhaled. Use with extreme caution.

  • Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Flammable liquid and vapor.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield.

  • Skin Protection: Chemically resistant gloves (neoprene or butyl rubber), lab coat, and closed-toe shoes.[2][3]

  • Respiratory Protection: Not typically required if work is performed in a functional fume hood. For emergencies or spills, a self-contained breathing apparatus may be necessary.

Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Spills: Neutralize acid spills with sodium bicarbonate. Absorb bromine spills with an appropriate absorbent material like vermiculite.

Product Characterization

  • Appearance: Off-white to light brown crystalline solid.

  • Melting Point: Literature values should be consulted for comparison.

  • ¹H NMR (CDCl₃, 400 MHz): Expected signals for the aromatic protons, the amine protons (broad singlet), and the methyl protons (singlet).

  • Mass Spectrometry (EI): M⁺ peak expected at m/z ≈ 220/222/224, showing the characteristic isotopic pattern for one bromine and one chlorine atom.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield Incomplete reaction.Extend reaction time and monitor by TLC. Ensure the bromine solution is fresh.
Loss of product during work-up.Ensure complete precipitation by adjusting pH carefully. Avoid using excessive solvent during recrystallization.
Incomplete Reaction Insufficient brominating agent.Use a slight excess (1.05 eq) of bromine.
Low reaction temperature slowing kinetics.Maintain temperature at the higher end of the recommended range (e.g., 4-5°C).
Impure Product (presence of di-bromo species) Reaction temperature was too high.Strictly maintain the reaction temperature below 5°C.
Excess bromine was used.Use no more than 1.05 equivalents of bromine.
Oily Product after Neutralization Impurities present.Proceed with the work-up and purify by recrystallization. The oil should solidify upon cooling and stirring.

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of 4-Bromo-2-chloro-3-methylaniline. By carefully controlling the reaction temperature and stoichiometry, high yields of the desired product can be achieved with excellent regioselectivity. Adherence to the safety guidelines is paramount for the successful and safe execution of this synthesis. This application note serves as a valuable resource for chemists requiring a robust procedure for producing this important chemical intermediate.

References

  • AK Scientific, Inc. Safety Data Sheet: 4-Bromo-3-fluoro-2-methylaniline. Link

  • Sigma-Aldrich. Safety Data Sheet: 4-Bromo-N,N-dimethylaniline. Link

  • BenchChem. Comparing synthesis efficiency of different substituted anilines. Link

  • Fisher Scientific. Safety Data Sheet: 4-Bromo-2-chloroaniline. Link

  • PubChem. Compound Summary for CID 7171911, 4-Bromo-3-chloro-2-methylaniline. Link

  • ChemicalBook. 4-Bromo-3-methylaniline synthesis. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-Bromo-2-chloro-3-methylaniline

Executive Summary & Chemical Profile[1][2] Welcome to the Technical Support Center. This guide addresses the purification of 4-Bromo-2-chloro-3-methylaniline , a critical intermediate often used in the synthesis of kinas...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

Welcome to the Technical Support Center. This guide addresses the purification of 4-Bromo-2-chloro-3-methylaniline , a critical intermediate often used in the synthesis of kinase inhibitors and agrochemicals.

The Challenge: Polysubstituted anilines in this class typically possess melting points in the 50–90°C range [1, 2]. This relatively low melting point creates a high risk of "oiling out" (liquid-liquid phase separation) rather than crystallizing during purification. Furthermore, the electron-rich amino group makes the compound susceptible to oxidative degradation (browning) upon air exposure.

Chemical Profile:

Property Description
CAS Number 80026-13-7
Structure Aniline core with -Br, -Cl, and -CH3 substituents.[1][2][3][4]
Solubility Soluble in EtOH, EtOAc, DCM, Toluene. Low solubility in Water, Hexanes.

| Key Impurities | Regioisomers (e.g., 6-bromo analog), over-halogenated byproducts, oxidation tars. |

Standard Operating Procedure (SOP): The "Golden Path"

Recommended for removal of polar oxidation products and general purity enhancement.

Method A: Ethanol/Water Displacement Recrystallization

This method utilizes the high solubility of the aniline in hot ethanol and the "anti-solvent" properties of water to force crystallization.

Reagents:

  • Ethanol (Absolute or 95%)

  • Deionized Water

  • Activated Carbon (e.g., Darco G-60) – Crucial for decolorization

Protocol:

  • Dissolution: Place 10.0 g of crude solid in a 250 mL Erlenmeyer flask. Add Ethanol (approx. 30–40 mL) and heat to 60°C. Swirl until dissolved.

    • Note: If the solution is dark brown/black, add activated carbon (0.5 g) and stir at 60°C for 10 minutes.

  • Hot Filtration: Filter the hot mixture through a pre-warmed Celite pad or sintered glass funnel to remove carbon and insoluble mechanical impurities.

    • Tip: Pre-warming the funnel prevents premature crystallization in the stem.

  • Nucleation Point: Return the filtrate to the heat. Slowly add warm Water dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add just enough hot Ethanol (0.5–1 mL) to clear the solution again.

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (over 1–2 hours).

    • Critical: Do not place directly in ice; rapid cooling induces oiling out.

  • Final Collection: Once solids form, cool in an ice bath (0–5°C) for 30 minutes. Filter via vacuum (Buchner funnel).[5] Wash the cake with cold 20% EtOH/Water.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours. Avoid higher temperatures to prevent melting or oxidation.

Troubleshooting Guide (Interactive Q&A)

Issue 1: "My product is separating as an oil, not a crystal."

Diagnosis: This is the most common failure mode for low-melting anilines. It occurs when the solution temperature drops below the "oiling out" limit (liquid-liquid phase separation) before it hits the crystal nucleation point.

Solution:

  • Re-heat: Re-dissolve the oil by heating the mixture until clear.

  • Add More Solvent: Add a small volume (5–10 mL) of the good solvent (Ethanol). This lowers the saturation level, preventing the oil phase from forming.

  • Seed It: Cool the solution very slowly. When it reaches ~45°C, add a "seed crystal" of pure product (if available) or scratch the glass wall with a rod to induce nucleation.

  • Switch Solvent System: If EtOH/Water fails, switch to Heptane/Toluene . Dissolve in minimum hot Toluene, then add Heptane.

Issue 2: "The crystals are still brown/grey after purification."

Diagnosis: Oxidation products (azo/nitro compounds) are trapped in the crystal lattice.

Solution:

  • Acid Wash: Dissolve the crude in dilute HCl (1M).[6] The aniline forms a water-soluble hydrochloride salt. Filter off the insoluble brown tars. Neutralize the filtrate with NaOH to precipitate the free base, then proceed to recrystallization.

  • Double Carbon: Increase the activated carbon load during the hot filtration step.

Issue 3: "My yield is very low (<50%)."

Diagnosis: The compound is too soluble in the mother liquor, or too much solvent was used.

Solution:

  • Concentrate Mother Liquor: Do not discard the filtrate. Evaporate it to half volume and repeat the cooling process to harvest a "second crop."

  • Solvent Ratio: Ensure you are using the minimum amount of hot solvent required to dissolve the solid.[6]

Visualizing the Workflow

Figure 1: Purification Decision Tree

Use this logic flow to determine the correct immediate action during the experiment.

Recrystallization_Logic Start Crude 4-Bromo-2-chloro-3-methylaniline Dissolve Dissolve in Hot Ethanol (60°C) Start->Dissolve ColorCheck Is solution dark/black? Dissolve->ColorCheck Carbon Add Activated Carbon Filter Hot ColorCheck->Carbon Yes WaterAdd Add warm Water until cloudy ColorCheck->WaterAdd No Carbon->WaterAdd Cooling Cool Slowly to RT WaterAdd->Cooling StateCheck State of Matter? Cooling->StateCheck Crystals Crystals Formed StateCheck->Crystals Solid Oil Oiling Out (Liquid droplets) StateCheck->Oil Liquid Final Filter & Vacuum Dry Crystals->Final Remedy 1. Re-heat to dissolve 2. Add more Ethanol 3. Seed at 45°C Oil->Remedy Remedy->Cooling Retry

Caption: Logical workflow for handling phase separation and color impurities during recrystallization.

Frequently Asked Questions (FAQs)

Q: Can I use Hexane/Ethyl Acetate instead? A: Yes. This is an excellent alternative if the Ethanol/Water method causes oiling out. Dissolve the compound in a minimum amount of hot Ethyl Acetate (solvent A), then add hot Hexane (solvent B) until cloudy.[7] This system is often better for removing non-polar regioisomers [3].

Q: How do I store the purified compound? A: Store in an amber vial under an inert atmosphere (Nitrogen or Argon) at 2–8°C. Halogenated anilines are light and air-sensitive; improper storage will lead to rapid degradation (browning) [1].

Q: What is the expected Melting Point? A: While specific literature on the 3-methyl isomer varies, analogous compounds (4-bromo-2-chloroaniline) melt around 70–72°C [4].[8] If your solid melts significantly lower (e.g., <60°C) with a wide range, it likely contains solvent residues or isomeric impurities.

Q: How do I confirm purity? A: HPLC is preferred over GC, as thermal instability can cause degradation in a GC inlet. A C18 column with a Water/Acetonitrile gradient is standard for separating regioisomers of halogenated anilines [3].

References

  • Thermo Scientific Chemicals. 4-Bromo-2-methylaniline and related Halo-anilines Properties. Retrieved from [9][10]

  • Sigma-Aldrich. 4-Bromo-3-methylaniline Product Specification & Safety Data.[11] Retrieved from

  • BenchChem Technical Support. Purification of Halogenated Aniline Compounds: Troubleshooting Guide. Retrieved from

  • ChemicalBook. 4-Bromo-2-chloroaniline Physical Properties and Synthesis. Retrieved from

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide (General Organic Laboratory Techniques). Retrieved from

Sources

Optimization

removing unreacted bromine from 4-Bromo-2-chloro-3-methylaniline reaction

Topic: Removal of Unreacted Bromine from 4-Bromo-2-chloro-3-methylaniline Reaction Matrices Executive Summary Current Status: You have completed the bromination of 2-chloro-3-methylaniline (or its acetamide derivative) a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted Bromine from 4-Bromo-2-chloro-3-methylaniline Reaction Matrices

Executive Summary

Current Status: You have completed the bromination of 2-chloro-3-methylaniline (or its acetamide derivative) and require a protocol to neutralize excess bromine (


).

The Challenge: Unreacted bromine is highly corrosive, toxic, and an oxidizing agent.[1] Failure to quench it effectively leads to:

  • Oxidative Degradation: The electron-rich aniline ring can oxidize, forming dark "tar" impurities.

  • Equipment Damage: Residual

    
     corrodes stainless steel and damages HPLC columns.
    
  • Safety Hazards: Volatile bromine vapor poses severe inhalation risks.[1][2]

The Solution: A reductive quench using Sodium Bisulfite (


)  or Sodium Sulfite (

)
.[3][4] This converts volatile, toxic bromine (

) into water-soluble, non-toxic bromide ions (

).

Standard Operating Procedure (SOP): The Quenching Protocol

Reagent Preparation
ReagentConcentrationRoleNotes
Sodium Bisulfite (

)
10–20% w/v (Aq)Primary Quenching AgentPreferred in acidic media.
Sodium Sulfite (

)
10–20% w/v (Aq)Alternative AgentSlightly basic; good for neutral reactions.
Starch-Iodide Paper N/AIndicatorTurns blue/black in presence of oxidizers (

).
Step-by-Step Protocol
  • Temperature Control: Cool the reaction mixture to < 10°C .

    • Reasoning: The quenching reaction is exothermic.[3][5] High temperatures can promote the hydrolysis of the amide (if protected) or oxidation of the amine.

  • Controlled Addition: Add the 20% Bisulfite solution dropwise to the reaction mixture with vigorous stirring.

  • Visual Endpoint: Observe the color change.

    • Start: Dark Red/Brown (Active Bromine).

    • End: Pale Yellow or Colorless (Quenched).[3]

  • Validation (The "Self-Validating" Step):

    • Dip a glass rod into the organic layer and touch it to Starch-Iodide paper .

    • Result: The paper must remain white . If it turns blue/black, bromine is still present. Add more bisulfite.

  • Phase Separation: Transfer to a separatory funnel. The bromide salts (

    
    ) will partition into the aqueous layer.
    
  • Wash: Wash the organic layer with water (1x) and Brine (1x) to remove residual sulfur salts.

Troubleshooting Guide

Issue 1: "The organic layer remains yellow/orange even after adding excess bisulfite."
  • Diagnosis: This is likely not bromine.[6] Brominated anilines often carry a naturally yellow hue.

  • Verification: Perform the Starch-Iodide Test .

    • If White:[7] The bromine is gone.[8] The color is intrinsic to the product or a minor impurity. Proceed to workup.

    • If Blue: Bromine is trapped in the organic phase or solids. Increase stirring speed or add a small amount of methanol to solubilize the phases.

Issue 2: "I see a fine white precipitate forming during the quench."
  • Diagnosis: Precipitation of inorganic salts (

    
     or 
    
    
    
    ) due to saturation.
  • Fix: Add deionized water until the solids dissolve. These salts must be in the aqueous phase to be removed.[9]

Issue 3: "Emulsions form during the extraction."
  • Diagnosis: Aniline derivatives act as weak surfactants. Fine precipitates or pH issues stabilize the emulsion.

  • Fix:

    • Add Saturated Brine to increase the ionic strength of the aqueous layer.

    • Filter the biphasic mixture through a Celite pad to remove microscopic solids stabilizing the emulsion.

Issue 4: "My product yield is lower than expected after quenching."
  • Diagnosis: If the product is the free amine (unprotected), the acidic environment generated by bisulfite (

    
     byproduct) can protonate the aniline, making it water-soluble (
    
    
    
    ).
  • Fix: Check the pH of the aqueous layer. If pH < 4, neutralize carefully with Sodium Bicarbonate (

    
    ) to pH ~7-8 before separating phases to ensure the aniline is in the organic layer.
    

The Science: Mechanism & Logic

The Redox Mechanism

The quenching process is a Redox Reaction . Bromine (


, Oxidation State 0) is reduced to Bromide (

, Oxidation State -1), while Bisulfite (

, Sulfur +4) is oxidized to Sulfate (

, Sulfur +6).

Chemical Equation:



Note the generation of


 (Acid).[9][10] This explains why pH control is vital for amine recovery.
Visual Workflow (Graphviz)

BromineQuench Start Reaction Mixture (Product + Excess Br2) Cool Cool to < 10°C Start->Cool AddAgent Add 20% Sodium Bisulfite (Dropwise) Cool->AddAgent CheckColor Visual Check: Is Red Color Gone? AddAgent->CheckColor TestPaper Starch-Iodide Test CheckColor->TestPaper Yes (Yellow/Clear) AddMore Add More Bisulfite CheckColor->AddMore No (Red persists) TestPaper->AddMore Blue/Black (Br2 present) CheckPH Check pH of Aqueous (Is Product Protonated?) TestPaper->CheckPH White (Quench Complete) AddMore->AddAgent PhaseSep Phase Separation (Remove Aqueous Layer) Finish Proceed to Drying/Evaporation PhaseSep->Finish CheckPH->PhaseSep pH > 7 (Safe) Neutralize Adjust pH to 7-8 (Recover Amine) CheckPH->Neutralize pH < 4 (Risk of Loss) Neutralize->PhaseSep

Caption: Logic flow for the safe quenching and recovery of brominated anilines.

Frequently Asked Questions (FAQs)

Q: Can I use Sodium Thiosulfate (


) instead of Bisulfite? 
A:  Yes, but with caution. In acidic conditions (common in bromination), thiosulfate disproportionates to form colloidal sulfur (a yellow milky precipitate), which is very difficult to filter out. Bisulfite is preferred in acidic media as it does not precipitate sulfur [1].

Q: Why is the choice of solvent important during quenching? A: If your reaction solvent is immiscible with water (e.g., DCM), the quenching is biphasic. Vigorous stirring is critical to ensure the aqueous bisulfite contacts the bromine in the organic layer.

Q: My starch-iodide paper turned slightly purple after 5 minutes. Is it safe? A: The test should be read immediately. Atmospheric oxygen can slowly oxidize the iodide on the paper over time. If it was white initially, the bulk bromine is quenched.

Safety & Disposal

  • Bromine Hazards:

    
     is fatal if inhaled in high concentrations.[2] All quenching must occur in a functioning fume hood.
    
  • Waste Disposal: The aqueous waste contains bromide salts and sulfates. It should be disposed of in the Aqueous/Acidic Waste stream. Do not mix with strong oxidizers (like Nitric Acid) in the waste container, as this could regenerate bromine gas (

    
    ).
    

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Furniss, B. S., et al. Organic Syntheses, Coll. Vol. 2, p. 160. (Protocols involving sodium bisulfite quenching).

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011.[11]

  • Bretherick, L.Bretherick's Handbook of Reactive Chemical Hazards, 7th Ed. Elsevier, 2006.

Sources

Troubleshooting

Technical Support Center: Optimizing Column Chromatography for Halo-Anilines

Welcome to the technical support center for the purification of halogenated anilines. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of halogenated anilines. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with the column chromatography of these compounds. Here, we will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your separations.

Section 1: Foundational Principles: The Unique Challenge of Halo-Anilines

Halo-anilines present a unique purification challenge due to a combination of factors:

  • Subtle Polarity Differences: Isomers of halo-anilines (e.g., 2-chloroaniline vs. 3-chloroaniline) often have very similar polarities, making them difficult to resolve with standard solvent systems.

  • Basicity of the Amino Group: The lone pair of electrons on the aniline's nitrogen atom makes it a basic compound. On a standard silica gel column, which has acidic silanol (Si-OH) groups on its surface, this leads to strong, often undesirable, interactions.[1][2]

  • Peak Tailing: This acid-base interaction is a primary cause of peak tailing, where the peak appears asymmetrical with a drawn-out trailing edge.[3][4][5] Tailing severely compromises resolution and the accuracy of quantification.[6]

Understanding these core issues is the first step toward developing a robust purification strategy. Our goal is not just to separate compounds but to do so with sharp, symmetrical peaks that ensure high purity and yield.

Section 2: The Systematic Approach to Solvent System Optimization

A successful separation is rarely achieved by chance. A systematic, step-by-step approach, beginning with Thin-Layer Chromatography (TLC), is essential for efficiently developing an optimal mobile phase for your column.[7]

Workflow for Solvent System Optimization

G cluster_0 Phase 1: TLC Analysis cluster_1 Phase 2: Mobile Phase Refinement cluster_2 Phase 3: Column Chromatography TLC Run Initial TLCs (e.g., 20%, 50%, 80% EtOAc in Hexane) Eval_Rf Evaluate Rf Values TLC->Eval_Rf Adjust_Polarity Adjust Solvent Ratio Eval_Rf->Adjust_Polarity Rf not 0.2-0.4 Check_Tailing Assess Spot Shape (Tailing Present?) Eval_Rf->Check_Tailing Rf is 0.2-0.4 Adjust_Polarity->Check_Tailing Add_Modifier Add Basic Modifier (e.g., 0.5-2% TEA) Check_Tailing->Add_Modifier Yes Final_TLC Run Final Confirmatory TLC Check_Tailing->Final_TLC No Add_Modifier->Final_TLC Prep_Column Prepare & Pack Column Final_TLC->Prep_Column Run_Column Run Column with Optimized Mobile Phase Prep_Column->Run_Column Collect Collect & Analyze Fractions Run_Column->Collect

Caption: Systematic workflow for solvent system optimization.

Section 3: Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during the purification of halo-anilines.

Problem 1: My halo-aniline spots are streaking or tailing badly on the TLC plate.

  • Question: I've tried a standard ethyl acetate/hexane system, but my compound just streaks up the plate. What's happening and how do I fix it?

  • Answer: This is a classic sign of a strong interaction between your basic aniline and the acidic silica gel.[4][8] The acidic silanol groups on the silica surface are protonating the amine, causing it to bind too strongly to the stationary phase.[1][2]

    Solution: Add a Basic Modifier. To solve this, you need to neutralize these active sites. The most common and effective way is to add a small amount of a basic modifier, like triethylamine (TEA), to your mobile phase.[3][8]

    • Action: Prepare your eluent (e.g., 80:20 Hexane:EtOAc) and add 0.5% to 2% triethylamine by volume.

    • Causality: The TEA is more basic than your aniline and will preferentially bind to the acidic silanol sites on the silica. This effectively masks the active sites, allowing your halo-aniline to travel up the plate based on polarity interactions with the solvent, rather than being stuck by an acid-base reaction. This results in sharp, symmetrical spots.[8][9]

Problem 2: I can't separate two regioisomers of a dihalo-aniline.

  • Question: My TLC shows two spots that are extremely close together (ΔRf < 0.1). How can I improve the separation?

  • Answer: Separating isomers is challenging because their polarities are very similar. The key is to use a less polar (weaker) solvent system to amplify the small differences between them.[3]

    Solution 1: Decrease the Eluent Strength. A "strong" eluent moves all compounds up the plate quickly, minimizing the interactions that lead to separation. By using a "weaker" (less polar) eluent, you force the compounds to spend more time interacting with the stationary phase, thus exaggerating their minor polarity differences.

    • Action: If you are using a 30% ethyl acetate in hexane mixture, try reducing it to 10% or 15%. This will lower the overall Rf values but should increase the distance between your spots. The goal is to get the lower spot to an Rf of ~0.2, which often provides the best separation.[10]

    Solution 2: Change Solvent Selectivity. Sometimes, simply changing the polarity isn't enough. Different solvents interact with compounds in unique ways. Switching one of the solvents in your binary mixture can alter the selectivity of the system.

    • Action: Instead of ethyl acetate, try using dichloromethane (DCM) or a mixture of toluene and ether. For example, a Hexane:DCM system may provide the different selectivity needed to resolve the isomers.

Problem 3: My compound won't come off the column.

  • Question: I've loaded my sample, but even after running many column volumes of a polar eluent, I'm not recovering my product. What should I do?

  • Answer: This indicates that your compound is very strongly, and possibly irreversibly, adsorbed to the silica gel. This is common with basic compounds if no modifier was used.[8][11] The eluent is simply not strong enough to break the interaction between the aniline's amine group and the silica's silanol groups.

    Solution: Increase Polarity and Add a Modifier.

    • Action 1 (On-the-fly): If the column is already running, you can try eluting with a much more polar solvent system that includes a basic modifier. Prepare a solution of 95:5 Dichloromethane:Methanol with 1-2% triethylamine and use this to flush the column. The methanol is very polar and will help elute most compounds, while the TEA will help displace the amine from the acidic sites.[8]

    • Action 2 (For future runs): This situation highlights the critical importance of the initial TLC analysis. Always ensure your compound elutes with a reasonable Rf and a good spot shape on TLC (using a modifier if necessary) before committing your bulk sample to a column.

Section 4: Frequently Asked Questions (FAQs)

  • Q1: What is a good starting solvent system for a typical halo-aniline?

    • A1: A hexane and ethyl acetate binary system is an excellent starting point for most organic compounds.[10][11] Begin by running TLC plates with varying ratios, such as 9:1, 4:1, and 1:1 hexane:ethyl acetate, to get a quick overview of your compound's polarity.[12] Remember to add ~1% triethylamine if you observe any tailing.[8]

  • Q2: Can I use alumina instead of silica gel?

    • A2: Yes, alumina can be a very good alternative, especially for basic compounds like anilines.[8][11] Alumina is available in acidic, neutral, and basic forms. Basic or neutral alumina can prevent the strong acid-base interactions that cause tailing on silica gel, sometimes eliminating the need for a basic modifier in the eluent.[8][13]

  • Q3: What does the "eluotropic series" mean and how does it help me?

    • A3: The eluotropic series is a list of solvents ranked by their eluting power, or "strength," in normal-phase chromatography.[14][15][16] It essentially ranks solvents by polarity. For silica gel, a non-polar solvent like hexane has very low eluting power, while a very polar solvent like methanol has very high eluting power.[14][17] This series is your guide for rationally choosing solvents to increase or decrease the polarity of your mobile phase.[18]

  • Q4: My compound is a dark oil. Should I decolorize it before the column?

    • A4: Yes, if possible. Dark colors are often due to small amounts of highly polar, oxidized impurities.[3] These can stick to the top of your column and slowly leach out, contaminating all of your fractions. A quick pre-treatment by dissolving the crude product in a suitable solvent, adding a small amount of activated carbon, stirring for a few minutes, and filtering through a celite plug can remove many of these colored impurities before chromatography.

Section 5: Experimental Protocols

Protocol 1: Developing an Optimal Mobile Phase using TLC
  • Preparation: Dissolve a small amount of your crude halo-aniline mixture in a few drops of a volatile solvent like dichloromethane or ethyl acetate.

  • Initial Screening: Spot the solution on three separate TLC plates. Develop one plate in 20% ethyl acetate (EtOAc) in hexane, the second in 50% EtOAc/hexane, and the third in 80% EtOAc/hexane.

  • Analysis: Visualize the plates under a UV lamp.

    • If the spots are all at the bottom (Rf < 0.1), the eluent is not polar enough.

    • If the spots are all at the top (Rf > 0.8), the eluent is too polar.[10]

    • Identify the solvent system that gives your desired compound an Rf value between 0.2 and 0.4. This is the ideal range for good separation on a column.[10]

  • Optimization: Fine-tune the solvent ratio to achieve the target Rf. For example, if 20% EtOAc was too high and 10% was too low, try 15%.

  • Check for Tailing: Examine the spot shape closely. If there is any asymmetry or tailing, prepare a new eluent with the optimized ratio and add 1% triethylamine (TEA). Run a new TLC with this modified system to confirm that the tailing is suppressed and the Rf is still in the optimal range.

Data Summary Table: Common Solvent Systems
Mobile Phase CompositionPolarity Index (Approx.)Typical Application for Halo-Anilines
10-30% Ethyl Acetate in HexanesLow-MediumGeneral purpose; good starting point for resolving isomers.[10]
10-40% Dichloromethane in HexanesLow-MediumAlternative selectivity to EtOAc; useful if isomers co-elute in EtOAc systems.
95:5 Dichloromethane:MethanolHighUsed to elute more polar anilines or to flush a column.
Add 0.5-2% Triethylamine (TEA)ModifierAdd to any system to mitigate peak tailing for basic compounds.[8]
Visualizing Analyte Interactions at the Silica Surface

G cluster_0 Scenario A: Without Basic Modifier (Peak Tailing) cluster_1 Scenario B: With Triethylamine (TEA) Modifier (Symmetrical Peak) Silica_A Acidic Silanol Site (Si-OH) Interaction_A Strong Acid-Base Interaction (Irreversible Adsorption) Aniline_A Halo-Aniline (Basic) Aniline_A->Silica_A Binds Strongly Silica_B Acidic Silanol Site (Si-OH) Blocked_Site Site is Masked TEA TEA (Stronger Base) TEA->Silica_B Preferentially Binds Aniline_B Halo-Aniline (Basic) Aniline_B->Silica_B Interaction Prevented

Caption: Mechanism of peak tailing suppression by a basic modifier.

Section 6: References

  • 9.4A: Macroscale Columns - Chemistry LibreTexts. [Link]

  • How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - ALWSCI Blogs. [Link]

  • The Effect of Amine Modifiers on the Chromatographic Behavior of Salbutamol on Reversed Phase Chemically Bonded Silica Gel - Marcel Dekker, Inc. [Link]

  • Eluotropic series - Stenutz. [Link]

  • Chemistry 4631 - Course Hero. [Link]

  • Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? - Sciencemadness.org. [Link]

  • HPLC Separation Modes - Waters. [Link]

  • Science of Chromatography - Cole-Parmer. [Link]

  • Amino Silica Gel - Sorbent Technologies, Inc. [Link]

  • Thin-layer chromatography of aromatic amines with hybrid CTAB–alcohol–water mobile phase: separation of indole from diphenyl - Taylor & Francis Online. [Link]

  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography - Teledyne ISCO. [Link]

  • When should I use an amine-bonded silica for flash chromatography? - Biotage. [Link]

  • Thin Layer Chromatography (TLC) - AGA Analytical. [Link]

  • Thin Layer Chromatography: A Complete Guide to TLC - Chemistry Hall. [Link]

  • Peak Tailing: Phenomenon, Symptoms and Corrections - Pharma Growth Hub. [Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. [Link]

  • How can i prevent the peak tailing in HPLC? - ResearchGate. [Link]

  • Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc. [Link]

  • Advanced Techniques in Column Chromatography - Longdom Publishing. [Link]

  • I want good solvent system in TLC in aniline and ketone compound? - ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Aniline Functionalization &amp; Bromination Control

Status: Operational Operator: Senior Application Scientist Ticket ID: ANL-BR-001 Subject: Avoiding Over-Bromination and Oxidation Side Products in Aniline Synthesis Mission Statement Welcome to the Aniline Functionalizat...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: ANL-BR-001 Subject: Avoiding Over-Bromination and Oxidation Side Products in Aniline Synthesis

Mission Statement

Welcome to the Aniline Functionalization Help Desk. You are likely here because your attempt to mono-brominate aniline resulted in a black tarry mess or the rapid precipitation of 2,4,6-tribromoaniline. Do not worry; this is the most common failure mode in aromatic amine chemistry.

The amino group (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) is a powerful electron donor that hyper-activates the benzene ring. In standard conditions, this activation lowers the energy barrier for electrophilic aromatic substitution (EAS) so drastically that the reaction becomes diffusion-controlled rather than chemically controlled.

This guide provides three validated workflows to regain kinetic control: Steric/Electronic Protection , Reagent Modulation (NBS) , and Oxidative Generation .

Module 1: The Fundamental Conflict (Theory)

Q: Why can't I just add 1.0 equivalent of


 to get the mono-product? 

A: Because the physics of the reaction fights against you. The amino group donates electron density into the ring via resonance (


 effect). When you add 

, the first bromination occurs rapidly. However, the resulting product (4-bromoaniline) is still highly activated. In the presence of any excess local concentration of bromine, the second and third substitutions happen almost instantaneously, often faster than the mixing time of your reactor.

Furthermore, aniline is easily oxidized. Elemental bromine is an oxidant. If the ring electron density is too high, you risk Single Electron Transfer (SET) oxidation, leading to radical cations that polymerize into "aniline black" (tar).

Visualizing the Activation Pathway:

ActivationPathway cluster_0 Direct Bromination (Uncontrolled) cluster_1 Protected Route (Controlled) Aniline Aniline (Hyper-Activated) Mono 4-Bromoaniline (Still Activated) Aniline->Mono k1 (Fast) Tri 2,4,6-Tribromoaniline (Thermodynamic Sink) Mono->Tri k2 (Very Fast) Acetanilide Acetanilide (Moderated) BromoAc 4-Bromoacetanilide (Deactivated) Acetanilide->BromoAc k (Controlled)

Caption: Comparison of reaction kinetics. The direct route leads to runaway poly-substitution (Red), whereas protection moderates reactivity (Green).

Module 2: The "Gold Standard" Protocol (Protection Strategy)

Q: How do I guarantee mono-substitution at the para position?

A: You must dampen the activation of the ring.[1] The industry-standard method is Acetylation . By converting the amine to an amide, you delocalize the nitrogen's lone pair into the carbonyl group. This reduces the electron density in the ring (preventing poly-bromination) and adds steric bulk (blocking the ortho positions to favor para).[2]

Protocol A: The Acetylation-Bromination-Hydrolysis Workflow

Step 1: Protection (Acetylation) [1][2][3]

  • Dissolve Aniline (10 mmol) in Glacial Acetic Acid (20 mL).

  • Add Acetic Anhydride (11 mmol, 1.1 eq) slowly.

  • Stir at RT for 30 mins. Pour into ice water. Filter the white solid (Acetanilide).

    • Why Acetic Acid? It serves as a solvent and catalyzes the reaction.

Step 2: Bromination

  • Dissolve Acetanilide (from Step 1) in Glacial Acetic Acid.

  • Add Bromine (

    
    )  (1.0 eq) in Acetic Acid dropwise over 20 mins.
    
  • Crucial: Keep temperature below 30°C.

  • Stir for 1 hour. Pour into water containing Sodium Bisulfite (quenches excess

    
    ).
    
  • Filter the precipitate (4-Bromoacetanilide).

Step 3: Deprotection (Hydrolysis) [2]

  • Suspend the solid in Ethanol/HCl (1:1 ratio).

  • Reflux for 1-2 hours until the solution becomes clear.

  • Neutralize with NaOH to precipitate 4-Bromoaniline .

ProtectionWorkflow Step1 Step 1: Protection Aniline + Ac2O -> Acetanilide Step2 Step 2: Bromination Acetanilide + Br2/AcOH -> 4-Bromoacetanilide Step1->Step2 Isolable Intermediate Step3 Step 3: Hydrolysis Reflux w/ HCl -> 4-Bromoaniline Step2->Step3 Isolable Intermediate

Caption: Step-wise workflow for the protection strategy, ensuring isolation of intermediates.

Module 3: The "Direct" Protocol (NBS Method)

Q: I cannot use acidic conditions or I need a faster method. Can I brominate directly?

A: Yes, but you must avoid elemental bromine. Use N-Bromosuccinimide (NBS) .[2][4][5] NBS provides a low, controlled concentration of electrophilic bromine. When combined with polar aprotic solvents like DMF or Acetonitrile, it favors mono-bromination.

Scientific Insight: Recent protocols suggest using Ammonium Acetate (


)  as a catalyst.[6] This increases regioselectivity for the para position significantly [1].[6]
Protocol B: NBS Selective Bromination
  • Setup: Shield flask from light (prevents radical side reactions).

  • Solvent: Dissolve Aniline (1.0 eq) in Acetonitrile (MeCN) or DMF .

  • Catalyst: Add

    
     (0.1 eq / 10 mol%).
    
  • Reagent: Add NBS (1.0 - 1.05 eq) portion-wise over 15 minutes at Room Temperature (RT).

  • Monitoring: Monitor via TLC. The reaction is usually complete in <30 mins.

  • Workup: Dilute with water and extract with Ethyl Acetate.

    • Note: If the solution turns dark red/brown, lower the temperature to 0°C.

Data Comparison: Reagent Selectivity

ParameterElemental Bromine (

)
N-Bromosuccinimide (NBS)
Active Species

/

(High conc.)

(Low conc. / Sustained release)
Selectivity Poor (Poly-substitution common)High (Mono-substitution favored)
Byproducts HBr (Corrosive gas)Succinimide (Water soluble, easy removal)
Atom Economy 50% (Half Br lost as HBr)High (if Succinimide recycled)
Module 4: Troubleshooting Matrix

Q: My reaction failed. Diagnose the issue.

SymptomProbable CauseCorrective Action
Black/Tarry Mixture Oxidation of the amine.1. Purge solvent with

before use.2. Switch to Protocol A (Protection).3. Ensure temp is <5°C if using direct method.
Precipitate is 2,4,6-Tribromo Over-activation; Reagent excess.1. Use NBS instead of

.2. Add reagent dropwise to Aniline (inverse addition).3. Verify stoichiometry (do not use >1.05 eq).
High Ortho Isomer Content Lack of steric hindrance.1. Use a bulkier protecting group (e.g., Pivaloyl instead of Acetyl).2. Lower reaction temperature to favor the kinetic para product.
Low Yield (NBS Method) Moisture in solvent.NBS degrades in wet solvents. Use anhydrous DMF/MeCN.
References
  • Das, B., Venkateswarlu, K., Majhi, A., et al. (2007). "A facile nuclear bromination of phenols and anilines using NBS in the presence of ammonium acetate as a catalyst."[6] Journal of Molecular Catalysis A: Chemical.

  • BenchChem Technical Support. (2025). "Application Notes and Protocols: Selective Bromination of Anilines with 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)." BenchChem Protocols.

  • Podgoršek, A., Stavber, S., Zupan, M., & Iskra, J. (2009). "Bromination of para-substituted anilines using H2O2-HBr system or NBS in water as a reaction medium." Green Chemistry.

  • Khan Academy. "Bromination of Aniline | Electrophilic Aromatic Substitution Reactions." Organic Chemistry Essentials.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Purity Analysis of 4-Bromo-2-chloro-3-methylaniline

In the landscape of pharmaceutical and chemical synthesis, the purity of intermediates is a cornerstone of quality, safety, and efficacy. 4-Bromo-2-chloro-3-methylaniline, a substituted aniline, serves as a critical buil...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and chemical synthesis, the purity of intermediates is a cornerstone of quality, safety, and efficacy. 4-Bromo-2-chloro-3-methylaniline, a substituted aniline, serves as a critical building block in the creation of more complex molecules. Its purity profile directly influences the downstream reaction yield, impurity profile of the final product, and overall process efficiency. Consequently, a robust, accurate, and reliable analytical method for purity determination is not merely a quality control measure; it is a fundamental component of process understanding and validation.

This guide provides an in-depth comparison of two distinct reversed-phase High-Performance Liquid Chromatography (RP-HPLC) methods for the purity analysis of 4-Bromo-2-chloro-3-methylaniline. We will move beyond a simple recitation of parameters to explore the scientific rationale behind methodological choices, offering a practical framework for researchers, scientists, and drug development professionals. The methods described are designed to be self-validating through rigorous system suitability criteria, ensuring trustworthiness and data integrity in line with global regulatory expectations.[1][2][3]

Understanding the Analytical Challenge: Potential Impurities

The synthetic route to 4-Bromo-2-chloro-3-methylaniline can potentially generate a variety of structurally similar impurities. A successful HPLC method must be able to resolve the main component from these impurities. Key impurity classes include:

  • Isomeric Impurities: Positional isomers are common and often challenging to separate due to their nearly identical physicochemical properties. Examples include 2-Bromo-4-chloro-3-methylaniline or 4-Bromo-2-chloro-5-methylaniline.

  • Starting Material Carryover: Incomplete reaction can lead to the presence of precursors like 2-chloro-3-methylaniline.

  • Over- or Under-Halogenated Species: The reaction may yield products with additional halogenation (e.g., dibromo-chloro-methylaniline) or incomplete halogenation.[4]

  • Related Substances: Side reactions or degradation can produce other related aniline derivatives.

Method Comparison: Standard C18 vs. Alternative Phenyl-Hexyl Selectivity

The choice of a stationary phase is the most influential factor in achieving chromatographic resolution.[5] We will compare a ubiquitous C18 column, which separates primarily based on hydrophobicity, with a Phenyl-Hexyl column that introduces alternative selectivity through pi-pi (π-π) interactions.[6] This is particularly relevant for aromatic compounds like our target analyte.

Method A: The Industry Standard - C18 Stationary Phase

This method represents a robust, conventional starting point for the analysis of moderately non-polar aromatic compounds. The C18 alkyl chains provide a hydrophobic stationary phase for effective retention and separation.[5][7]

Method B: Alternative Selectivity - Phenyl-Hexyl Stationary Phase

For aromatic and halogenated compounds, a phenyl-based stationary phase can offer unique selectivity. The phenyl rings on the stationary phase can engage in π-π stacking interactions with the aromatic ring of the analyte and its impurities.[6] This alternative separation mechanism can often resolve peaks that co-elute on a standard C18 column. Furthermore, we will explore the use of methanol as the organic modifier, which can alter hydrogen bonding interactions and further modulate selectivity compared to acetonitrile.[6]

Experimental Protocols

The following protocols are designed to be executed on a standard HPLC system equipped with a UV detector. All procedures should operate under a system suitability framework to ensure the chromatographic system is fit for purpose before analysis.[8][9]

General Reagents and Sample Preparation
  • Acetonitrile (ACN): HPLC grade or higher.

  • Methanol (MeOH): HPLC grade or higher.

  • Water: HPLC grade or deionized (18 MΩ·cm).

  • Phosphoric Acid (H₃PO₄): ACS grade or higher.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of 4-Bromo-2-chloro-3-methylaniline reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the 4-Bromo-2-chloro-3-methylaniline sample and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent.

Chromatographic Conditions
ParameterMethod A: C18 with AcetonitrileMethod B: Phenyl-Hexyl with Methanol
Column C18, 250 mm x 4.6 mm, 5 µmPhenyl-Hexyl, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% H₃PO₄ in Water0.1% H₃PO₄ in Water
Mobile Phase B Acetonitrile (ACN)Methanol (MeOH)
Elution Mode GradientGradient
Gradient Program Time (min)%B
040
2580
3080
3140
3540
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C30 °C
Detection UV at 240 nmUV at 240 nm
Injection Volume 10 µL10 µL

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Acquisition & Analysis Weigh Weighing Dissolve Dissolution in Diluent Weigh->Dissolve Injector Autosampler/Injector Dissolve->Injector Pump Pump & Mobile Phase Pump->Injector Column Column & Oven Injector->Column Detector UV Detector Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Integration Peak Integration CDS->Integration Report Purity Calculation & Report Integration->Report

Comparative Data and Performance Analysis

The following table presents hypothetical, yet representative, data comparing the performance of the two methods for the analysis of a 4-Bromo-2-chloro-3-methylaniline sample containing several key impurities.

Performance MetricAnalyte/ImpurityMethod A (C18)Method B (Phenyl-Hexyl)
Retention Time (min) Impurity 1 (Precursor)8.59.2
Impurity 2 (Isomer)15.116.5
4-Bromo-2-chloro-3-methylaniline 15.5 17.8
Impurity 3 (Over-brominated)21.220.5
Resolution (USP) Main Peak / Impurity 21.83.5
Tailing Factor (USP) Main Peak1.21.1
Theoretical Plates Main Peak11,50012,800
Discussion and Interpretation

Resolution is Key: The most striking difference is the resolution between the main analyte peak and the critical isomeric impurity (Impurity 2). Method A, using the C18 column, provides a resolution of 1.8. While potentially acceptable (a common system suitability requirement is >1.5), it is close to the limit and may be less robust. Method B, leveraging the Phenyl-Hexyl column, demonstrates significantly improved resolution (3.5). This enhancement is directly attributable to the alternative selectivity offered by π-π interactions, which are highly effective at differentiating between the subtle structural differences of isomers.[6][10]

Elution Order Shift: An interesting observation is the relative shift in the elution of Impurity 3. In Method A (ACN), it elutes well after the main peak. In Method B (MeOH), its relative retention time is shorter. This highlights a secondary, but powerful, tool in method development: changing the organic solvent. Acetonitrile and methanol have different properties; methanol is a stronger proton donor and acceptor, which can alter interactions with both the stationary phase and the analytes, thus changing selectivity.[6]

Peak Shape and Efficiency: Both methods produce excellent peak symmetry (Tailing Factor close to 1.0) and high efficiency (Theoretical Plates > 10,000), indicating good column packing and optimized mobile phase conditions. Method B shows a slight improvement, which can be common with modern, well-designed phenyl phases.

// Define Nodes Start [label="Define Analytical Goal:\nPurity of 4-Bromo-2-chloro-3-methylaniline", fillcolor="#FBBC05", fontcolor="#202124"]; MethodA [label="Method A\n(Standard C18)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; MethodB [label="Method B\n(Phenyl-Hexyl)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Experiment [label="Run Both HPLC Methods\n(Sample with Impurities)", fillcolor="#FFFFFF", fontcolor="#202124"]; Data [label="Collect & Compare Data:\n- Resolution\n- Tailing Factor\n- Retention Times", shape=invtrapezium, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Decision [label="Which method provides\nbetter separation of\ncritical impurities?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; SelectB [label="Conclusion:\nMethod B is Superior\nfor this specific separation", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; SelectA [label="Conclusion:\nMethod A is Sufficient\n(If impurities are absent or well-resolved)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];

// Define Edges Start -> MethodA; Start -> MethodB; MethodA -> Experiment; MethodB -> Experiment; Experiment -> Data; Data -> Decision; Decision -> SelectB [label=" Yes "]; Decision -> SelectA [label=" No "]; } } Caption: Logical workflow for comparing HPLC methods.

Conclusion and Recommendation

For the purity analysis of 4-Bromo-2-chloro-3-methylaniline, both the standard C18 and the alternative Phenyl-Hexyl methods are capable of providing acceptable results. However, this comparative guide demonstrates that for ensuring robust separation from challenging, structurally similar impurities like isomers, a method employing alternative selectivity is superior.

Method B, utilizing a Phenyl-Hexyl column with a methanol-based mobile phase, is the recommended approach. It provides a significant advantage in resolving the main component from its critical isomeric impurity, thereby offering a more reliable and robust quality control method. This approach aligns with modern method development principles, which emphasize a science- and risk-based approach to ensure a method is fit for its intended purpose throughout its lifecycle.[1]

The choice of analytical method is a critical decision. By systematically evaluating different stationary phase selectivities, scientists can develop more rugged and specific methods, ensuring the quality and consistency of the materials that form the foundation of modern chemical and pharmaceutical development.

References

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • USP-NF. (2023, November 1). 〈621〉 Chromatography.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • USPBPEP. usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY.
  • Agilent. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography.
  • Agilent. Revisions per USP 621.
  • YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • DSDP Analytics. USP <621> Chromatography.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • Benchchem. A Comparative Purity Analysis of 4-Bromo-3-(trifluoromethyl)aniline: HPLC vs. GC-MS.
  • Benchchem. Technical Support Center: Purification of Halogenated Aniline Compounds.
  • Phenomenex. Reversed Phase HPLC Columns.
  • Kralles, Z. T., et al. Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.
  • Agilent. (2010, March 16). HPLC Method Development: Standard Practices and New Columns.
  • Phenomenex. Reversed Phase HPLC Method Development.

Sources

Comparative

Comparative Mass Spectrometry Profiling: Ionization Dynamics and Fragmentation Specificity of 4-Bromo-2-chloro-3-methylaniline

Content Type: Technical Comparison Guide Analyte: 4-Bromo-2-chloro-3-methylaniline (C₇H₇BrClN) CAS: 80026-13-7 (Isomer specific) / General Class: Polyhalogenated Anilines Focus: Electron Ionization (EI) vs. Electrospray...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Analyte: 4-Bromo-2-chloro-3-methylaniline (C₇H₇BrClN) CAS: 80026-13-7 (Isomer specific) / General Class: Polyhalogenated Anilines Focus: Electron Ionization (EI) vs. Electrospray Ionization (ESI)

Executive Summary & Core Directive

In the development of agrochemicals and active pharmaceutical ingredients (APIs), 4-Bromo-2-chloro-3-methylaniline serves as a critical halogenated building block. Its structural integrity—specifically the positioning of the ortho-chloro and para-bromo substituents relative to the amine—dictates its reactivity.

This guide objectively compares two mass spectrometry workflows: GC-MS (EI) for structural verification and impurity profiling, versus LC-MS/MS (ESI) for high-sensitivity quantification in biological matrices.

Key Differentiators
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Primary State Radical Cation (

)
Protonated Adduct (

)
Fragmentation Spontaneous, extensive (In-source)Minimal (Requires CID)
Limit of Detection Nanogram range (Universal)Picogram range (Compound specific)
Isotope Fidelity High (Clear

)
Moderate (Adduct interference possible)

Theoretical Isotope Signature (The Fingerprint)

Before analyzing fragmentation, the analyst must validate the molecular ion cluster. The presence of one bromine (


) and one chlorine (

) creates a distinct "Triad" pattern that serves as the primary identification filter.

Calculated Monoisotopic Mass (


):  218.945 Da (based on 

)

The Isotopic Triad:

  • M (m/z 219): Contains

    
    . Relative Intensity: ~77% [1]
    
  • M+2 (m/z 221): Contains (

    
    ) AND (
    
    
    
    ). Relative Intensity: 100% (Base Peak)
  • M+4 (m/z 223): Contains

    
    . Relative Intensity: ~25% 
    

Note: The "M+2" peak is the most intense because it represents the statistical overlap of the two most probable isotope combinations.

Deep Dive: Electron Ionization (EI) Fragmentation

Context: GC-MS Analysis (70 eV)

In EI, the molecule undergoes hard ionization, forming a radical cation


. The fragmentation is driven by the bond dissociation energies (BDE):
  • 
    : ~80 kcal/mol (Weakest - First Break)
    
  • 
    : ~96 kcal/mol
    
  • 
    : ~103 kcal/mol
    
The Fragmentation Pathway[2][3][4][5]
  • Primary Cleavage (De-bromination): The radical cation stabilizes by ejecting the bromine atom (neutral radical loss). This is the dominant channel due to the weak C-Br bond.

    • Transition:

      
       (Retains Cl pattern).
      
  • Secondary Cleavage (De-chlorination): The resulting cation loses the chlorine radical or HCl.

    • Transition:

      
       (C₇H₈N cation).
      
  • Ring Degradation (HCN Loss): Characteristic of anilines, the ring expels neutral HCN (27 Da).

    • Transition:

      
       (Phenyl cation precursor).
      

EI_Fragmentation M_Ion Molecular Ion (M+.) m/z 219, 221, 223 (Radical Cation) Frag_Br [M - Br]+ m/z 140, 142 (Chlorotoluidine ion) M_Ion->Frag_Br Loss of Br• (Weakest Bond) Frag_Cl [M - Br - Cl]+ m/z 105 (Methylaniline ion) Frag_Br->Frag_Cl Loss of Cl• Frag_HCN [M - Br - Cl - HCN]+ m/z 77-79 (Hydrocarbon fragments) Frag_Cl->Frag_HCN Loss of HCN (Ring Contraction)

Figure 1: Step-wise fragmentation logic in Electron Impact (EI) mode showing sequential halogen loss.

Deep Dive: Electrospray Ionization (ESI) Dynamics

Context: LC-MS/MS Analysis (Positive Mode)

ESI is a "soft" ionization technique. Unlike EI, it does not impart enough internal energy to break the C-Br bond spontaneously.

Observed Species
  • Protonated Molecular Ion

    
    : 
    
    
    
    .
  • Adducts: Common in mobile phases containing ammonium or sodium.

    • 
      : 
      
      
      
    • 
      : 
      
      
      
Collision Induced Dissociation (CID)

To obtain structural information in ESI, you must apply collision energy (CE) in the quadrupole (MS2).

  • Low CE (10-20 eV): Molecule remains intact (Quantification parent).

  • High CE (>35 eV): Forces the loss of

    
     (17 Da) or Halogens.
    
    • Contrast: In ESI-CID, the loss of ammonia (

      
      ) is often more competitive than in EI, where halogen loss dominates.
      

Experimental Protocols

Protocol A: GC-MS Structural Confirmation (EI)

Recommended for: Purity analysis and synthesis verification.

  • Sample Prep: Dissolve 1 mg of analyte in 1 mL Dichloromethane (DCM).

  • Inlet: Splitless mode, 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm).

  • Oven Program:

    • Hold 50°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 5 min.

  • MS Source: 230°C, 70 eV.

  • Data Validation: Check for the 3:4:1 intensity ratio at m/z 219/221/223.

Protocol B: LC-MS/MS Quantification (ESI)

Recommended for: PK studies and trace analysis.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX), 1.8 µm particle size.

  • Ion Source: ESI Positive (+).

  • MRM Transitions (Multiple Reaction Monitoring):

    • Quantifier:

      
       (Loss of Br).
      
    • Qualifier:

      
       (Loss of Br + Cl).
      
  • Self-Validation: Ensure the ratio of Quantifier/Qualifier area counts remains constant (<15% deviation) across the calibration curve.

Comparative Decision Matrix

The following diagram illustrates the logical workflow for selecting the appropriate ionization method based on the analytical goal.

Method_Selection Start Analytical Goal? Goal_ID Unknown ID / Impurity Profiling Start->Goal_ID Goal_Quant Trace Quant / Biological Matrix Start->Goal_Quant Method_EI GC-MS (EI) 70 eV Goal_ID->Method_EI Hard Ionization Method_ESI LC-MS/MS (ESI) MRM Mode Goal_Quant->Method_ESI Soft Ionization Outcome_EI Data: Spectral Fingerprint (NIST Matchable) Method_EI->Outcome_EI Outcome_ESI Data: High Sensitivity (Sub-ng/mL) Method_ESI->Outcome_ESI

Figure 2: Decision matrix for selecting EI vs. ESI based on research requirements.

References

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Halogenated Anilines. National Institute of Standards and Technology. Available at: [Link]

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry (3rd ed.). CRC Press.
  • Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing.

Sources

Validation

IR spectroscopy peaks for amine and halogen groups in 4-Bromo-2-chloro-3-methylaniline

Executive Summary & Structural Context[1][2][3][4][5] 4-Bromo-2-chloro-3-methylaniline (CAS: 80026-13-7 / 627531-47-9) is a polysubstituted aromatic amine frequently utilized as an intermediate in the synthesis of agroch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4][5]

4-Bromo-2-chloro-3-methylaniline (CAS: 80026-13-7 / 627531-47-9) is a polysubstituted aromatic amine frequently utilized as an intermediate in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).

Characterizing this molecule via Infrared (IR) spectroscopy presents a distinct challenge: the steric crowding of the 2,3,4-substitution pattern affects the amine stretching frequencies, while the halogen signatures (Cl and Br) appear in the crowded fingerprint region (


), often overlapping with aromatic ring deformations.

This guide provides a comparative analysis of the spectral features of 4-Bromo-2-chloro-3-methylaniline against its synthetic precursors (e.g., Aniline, 2-Chloro-3-methylaniline) to aid in rapid structural verification and purity assessment.

Structural Geometry & Sterics
  • Core: Aniline ring.[1][2][3][4][5]

  • Position 1:

    
     (Primary Amine).[2][3][6][7]
    
  • Position 2:

    
     (Electron-withdrawing, ortho-steric hindrance).
    
  • Position 3:

    
     (Weakly electron-donating).
    
  • Position 4:

    
     (Electron-withdrawing).
    
Comparative Spectral Analysis
A. The Amine Region (

)

The primary amine (


) is the most diagnostic feature. However, the presence of the ortho-chloro group introduces intramolecular interactions that differentiate it from unsubstituted aniline.
Feature4-Bromo-2-chloro-3-methylanilineUnsubstituted Aniline (Alternative)Mechanistic Insight



The electron-withdrawing Cl atom at the ortho position reduces the electron density on Nitrogen, slightly stiffening the N-H bond (inductive effect), shifting peaks to higher wavenumbers.



Steric hindrance from the ortho-Cl may also disrupt intermolecular H-bonding in the solid state, leading to sharper, higher-frequency bands compared to bulk aniline.
Overtone

VisibleFermi resonance of the N-H bend overtone; often weaker in polysubstituted anilines due to symmetry breaking.
B. The Halogen & Fingerprint Region (

)

This is the critical differentiation zone. Standard IR (ATR) often cuts off at


, masking the C-Br stretch. Transmission IR (KBr pellet)  is recommended here.
Functional GroupFrequency (

)
Comparison to Non-Halogenated AnalogNotes
C-Cl Stretch

(In-plane)

(Out-of-plane)
Absent in 4-Bromo-3-methylanilineThe C-Cl stretch often couples with ring vibrations. Look for a sharp, medium-intensity band near

.
C-Br Stretch

Absent in 2-Chloro-3-methylanilineCritical: This peak is often below the cutoff of diamond ATR crystals. Requires CsI or KBr optics for reliable detection.
Ring C-H OOP

Varies by substitutionRepresents the two adjacent aromatic protons (H5 and H6). A strong band here confirms the 1,2,3,4-substitution pattern.
Experimental Protocol: Optimized Acquisition

To reliably resolve the halogen peaks and separate the amine doublet, the following protocol is validated for polysubstituted anilines.

Method A: Transmission (KBr Pellet) – Preferred for Halogens
  • Preparation: Grind

    
     of sample with 
    
    
    
    of spectroscopic-grade KBr (dried).
  • Compression: Press at

    
     for 2 minutes to form a transparent disc.
    
  • Acquisition: Scan range

    
    ; Resolution 
    
    
    
    ; 32 scans.
    • Why: KBr is transparent down to

      
      , allowing visualization of the C-Br stretch which ATR often misses.
      
Method B: Diamond ATR – Preferred for Quick ID
  • Preparation: Place solid crystal directly on the diamond interface.

  • Pressure: Apply maximum pressure (clamp) to ensure contact (critical for high-wavenumber N-H definition).

  • Acquisition: Scan range

    
    .
    
    • Limitation: Will likely miss the fundamental C-Br stretch but is sufficient for Amine and C-Cl identification.

Decision Logic for Peak Assignment

The following diagram illustrates the logical workflow for confirming the structure of 4-Bromo-2-chloro-3-methylaniline using IR data, specifically distinguishing it from potential impurities.

IR_Analysis_Workflow Start Unknown Sample Spectrum Check_NH Check 3300-3500 cm⁻¹ Start->Check_NH Doublet Doublet Observed? (Primary Amine) Check_NH->Doublet Check_CH Check 2850-2960 cm⁻¹ (Methyl C-H) Doublet->Check_CH Yes Result_Impurity Suspect Impurity (e.g., Des-bromo analog) Doublet->Result_Impurity No (Single band = 2° Amine) Check_Halogen Analyze Fingerprint (600-1100 cm⁻¹) Check_CH->Check_Halogen Decision_Cl Peak @ ~1040 cm⁻¹? (Aryl-Cl) Check_Halogen->Decision_Cl Decision_Br Peak @ 500-650 cm⁻¹? (Aryl-Br) Decision_Cl->Decision_Br Yes Decision_Cl->Result_Impurity No Result_Target Confirmed: 4-Bromo-2-chloro-3-methylaniline Decision_Br->Result_Target Yes Decision_Br->Result_Impurity No (Likely 2-chloro-3-methylaniline)

Caption: Logical workflow for structural verification of 4-Bromo-2-chloro-3-methylaniline via FTIR, prioritizing functional group elimination.

Technical Comparison: IR vs. Raman

While this guide focuses on IR, researchers must understand when to switch to Raman spectroscopy for this specific compound.

FeatureInfrared (IR) Raman Spectroscopy
Primary Utility Best for Polar bonds (N-H, C-N). Excellent for confirming the amine headgroup.Best for Polarizable bonds (C-Br, C-Cl, Aromatic Ring).
Halogen Detection Weak/Difficult. C-X stretches are often obscured in the fingerprint region.Superior. C-Br and C-Cl stretches appear as very strong, distinct bands in Raman (low frequency).
Sample Prep Destructive (KBr) or Contact-based (ATR).Non-destructive; can scan through glass vials.
Recommendation Use for Identity Confirmation (Fingerprint matching).Use for Halogen Substitution Analysis (e.g., ensuring bromination occurred).
References
  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS): Aniline and Halogenated Derivatives. Retrieved from [Link][4]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons. Retrieved from [Link]

  • PubChem. (2024). Compound Summary: 4-Bromo-3-chloro-2-methylaniline (Isomer Analog Data). National Library of Medicine. Retrieved from [Link]

Sources

Comparative

Comparative Guide: Reference Standards for 4-Bromo-2-chloro-3-methylaniline

Topic: Analysis Content Type: Technical Comparison Guide Audience: Pharmaceutical Researchers, QC Scientists, and CMC Leads.[1] Executive Summary In the synthesis of kinase inhibitors and high-performance agrochemicals,...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Analysis Content Type: Technical Comparison Guide Audience: Pharmaceutical Researchers, QC Scientists, and CMC Leads.[1]

Executive Summary

In the synthesis of kinase inhibitors and high-performance agrochemicals, 4-Bromo-2-chloro-3-methylaniline (BCMA) serves as a critical scaffold.[1] Its poly-halogenated structure presents unique analytical challenges: high lipophilicity, potential for regioisomeric impurities, and susceptibility to oxidative degradation.[1]

This guide compares the three primary classes of reference materials available for BCMA—Certified Reference Materials (CRMs) , Secondary Standards , and Reagent Grade Chemicals . Through experimental data and regulatory analysis, we demonstrate why "purity" on a label is insufficient for GMP applications and how to validate an in-house standard when a CRM is unavailable.

The Analytical Challenge: Why This Molecule?

BCMA is not a generic aniline.[1] The specific arrangement of the bromine, chlorine, and methyl groups creates a "fingerprint" that is difficult to distinguish from its regioisomers (e.g., 4-bromo-3-chloro-2-methylaniline) using standard C18 HPLC methods.[1]

Critical Quality Attributes (CQAs) for BCMA Standards:

  • Regio-Selectivity: Must distinguish between the 2-chloro and 3-chloro isomers.

  • Mass Balance: Halogenated anilines are hygroscopic and prone to darkening (oxidation).[1] A simple "area %" purity ignores water and non-chromatographable volatiles.

  • Genotoxicity: As a halogenated aromatic amine, BCMA is a potential mutagen (ICH M7).[1] Limits of Quantitation (LOQ) must be in the ppm range.

Comparative Analysis: CRM vs. Reagent Grade

We compared a Certified Reference Material (ISO 17034) against a commercial Reagent Grade (97%) sample.

Quantitative Comparison Table
ParameterOption A: Certified Reference Material (CRM) Option B: Reagent Grade (Commercial) Impact on Data
Assay Method Mass Balance (HPLC + TGA + KF) + qNMRHPLC Area % onlyReagent grade overestimates potency by ignoring water/residue.[1]
Certified Purity 99.4% ± 0.3% (w/w) "≥ 97%" (Area %)CRM provides the uncertainty budget required for validation.[1]
Traceability SI-Traceable (NIST/BIPM)Internal Batch RecordReagent grade fails ICH Q2(R2) traceability requirements.[1]
Isomer Purity Quantified (Regioisomer < 0.05%)Unknown / Not TestedHigh Risk: Reagent may contain 1-2% isomeric impurities.[1]
Water Content Measured (Karl Fischer)Not ReportedPotential 0.5–2% error in weighing.[1]
Cost High ($500+ / 50mg)Low ($50 / 5g)CRM is cost-prohibitive for routine use; use it to qualify Option B.
The "Purity Trap" (Experimental Insight)

In our simulated assessment, a Reagent Grade sample labeled "98% Purity" was analyzed.

  • HPLC Area %: 98.2%

  • Actual Assay (qNMR): 94.1%

  • Cause: The sample contained 2.5% inorganic salts (from synthesis workup) and 1.6% water.

  • Consequence: Using this reagent to calibrate a potency assay would result in a 4% systematic error , potentially causing a safe drug batch to fail release specifications.

Experimental Protocol: Validating the Standard

If a CRM is unavailable (common for niche intermediates), you must qualify an in-house standard.[1] This protocol ensures the material is fit for purpose.

Chromatographic Conditions (The "Isomer-Killer" Method)

Standard C18 columns often fail to separate BCMA from its isomers.[1] We utilize a Phenyl-Hexyl stationary phase for superior pi-pi selectivity.[1]

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or equivalent).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0 min: 30% B

    • 15 min: 85% B

    • 20 min: 85% B

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 240 nm (Max absorption for halogenated ring) and 290 nm (impurity profiling).

  • Temperature: 35°C.[1]

Standard Preparation Workflow
  • Drying: Do not oven dry BCMA (risk of oxidation/sublimation).[1] Dry in a desiccator over

    
     for 24 hours.
    
  • Stock Solution: Accurately weigh 25.0 mg of BCMA into a 25 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile.[1]

  • System Suitability: Inject a mixture of BCMA and its nearest isomer (if available) or a degraded sample (forced oxidation). Requirement: Resolution (

    
    ) > 2.0.
    
Purity Assignment Formula (Mass Balance)

To convert a raw material into a Secondary Standard, apply this calculation:

ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="ng-star-inserted display">



Where:

  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    : Assigned Potency (%).
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    : Water content by Karl Fischer.
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    : Residue on ignition (sulfated ash).
    
  • 
    : Residual solvents (GC-HS).
    
  • 
    : Chromatographic purity (Area %).
    

Decision Logic & Workflows

Standard Selection Decision Tree

Use this logic to determine which standard grade is required for your current development phase.[1]

StandardSelection Start Start: Select BCMA Standard Phase Current Development Phase? Start->Phase Discovery Discovery / Early R&D Phase->Discovery Tox Toxicology / Pre-Clinical Phase->Tox GMP Clinical / Commercial GMP Phase->GMP Reagent Reagent Grade (Characterize Identity only) Discovery->Reagent Cost Efficiency Qualified Qualified Secondary Standard (In-House Characterization) Tox->Qualified GLP Requirement GMP->Qualified If CRM Unavailable CRM Primary/Certified Reference Material (ISO 17034) GMP->CRM Ideal Qualified->Reagent Derived from

Figure 1: Decision matrix for selecting the appropriate reference standard grade based on the drug development lifecycle.

Qualification Workflow for In-House Standard

When a commercial CRM is unavailable, follow this path to certify a batch of BCMA.

QualificationFlow cluster_tests Characterization Suite RawMat Raw Material (BCMA) Reagent Grade ID Identity (1H-NMR, IR, MS) RawMat->ID Purity Purity (HPLC-UV + GC) RawMat->Purity Residuals Residuals (KF, ROI, GC-HS) RawMat->Residuals Calc Mass Balance Calculation ID->Calc Purity->Calc Residuals->Calc CoA Generate CoA (Valid for 1 Year) Calc->CoA

Figure 2: The "Mass Balance" approach to qualifying a secondary standard from raw material.

Regulatory Context & Recommendations

ICH Guidelines[3][4][5][6][7][8]
  • ICH Q2(R2): Explicitly states that reference standards must be "of known quality." If a CRM is not used, the "identity and purity" must be experimentally verified [1].

  • ICH M7: For mutagenic impurities (like halogenated anilines), the analytical method must be sensitive enough to detect levels at the Threshold of Toxicological Concern (TTC), often requiring a standard with >99.0% purity to ensure accurate low-level quantitation [2].

Final Recommendations
  • Do not trust the label: For any GMP activity, a "98%" label on a reagent bottle is legally insufficient.

  • Use qNMR: If you cannot afford a CRM, Quantitative NMR (qNMR) is the fastest way to establish the absolute purity of an in-house standard without needing a primary standard for comparison.

  • Store Correctly: BCMA degrades. Store standards at 2-8°C under argon/nitrogen to prevent oxidation (browning).

References

  • International Council for Harmonisation (ICH). (2023).[1][3] Validation of Analytical Procedures Q2(R2). [Link]

  • International Council for Harmonisation (ICH). (2017).[1] Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). [Link]

  • Lores, E., et al. (1978).[1] "Determination of Halogenated Anilines and Related Compounds by HPLC." Journal of Chromatographic Science.[4] [Link]

Sources

Validation

Comparative UV-Vis Absorption Guide: 4-Bromo-2-chloro-3-methylaniline

This guide provides a technical comparative analysis of the UV-Vis absorption properties of 4-Bromo-2-chloro-3-methylaniline , grounded in substituent electronic effects and structural analogues.[1][2][3] [1][2][3] Execu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of the UV-Vis absorption properties of 4-Bromo-2-chloro-3-methylaniline , grounded in substituent electronic effects and structural analogues.[1][2][3]

[1][2][3]

Executive Summary & Structural Context

4-Bromo-2-chloro-3-methylaniline (CAS: 80026-13-7 / 627531-47-9) presents a complex chromophoric system where the primary aniline absorption bands are modulated by three distinct substituents. Unlike simple mono-substituted anilines, this molecule exhibits Steric Inhibition of Resonance (SIR) due to the "buttressing effect" of the adjacent ortho-chloro and meta-methyl groups.[1][2][3]

This guide compares the theoretical and predicted absorption maxima (


) of the target compound against experimentally validated analogues to establish a working baseline for researchers.
Key Optical Expectations
  • Primary Band (

    
    ):  Expected bathochromic shift (Red Shift) relative to aniline due to the para-bromo auxochrome.[1][2]
    
  • Secondary Band (

    
    ):  Likely hypsochromic shift (Blue Shift) or intensity reduction (
    
    
    
    ) compared to 4-bromoaniline, caused by the ortho-chloro group twisting the amino nitrogen out of planarity with the benzene ring.[1][2]

Comparative Spectral Data Analysis

The following table synthesizes experimental data from structural analogues to triangulate the expected


 for the target compound.
CompoundStructure

(nm) [EtOH]
Electronic Effect Dominance
Aniline (Reference)

230, 280 Base Chromophore (

)
4-Bromoaniline

248, 295 Strong Bathochromic: Para-Br extends conjugation length.[1][2]
2-Chloroaniline

235, 284 Inductive/Steric: -Cl withdraws

; steric bulk twists -NH2.
3-Methylaniline

235, 282 Weak Bathochromic: Hyperconjugation from -CH3.[1][2]
Target: 4-Bromo-2-chloro-3-methylaniline Polysubstituted~242-246, ~288-292 (Predicted)Competitive: Para-Br pushes red; Ortho-Cl/Meta-Me crowd the ring, dampening the shift.[1][2][3]

Technical Insight: The para-bromo substituent is the strongest driver for the red shift (moving


 toward 300 nm).[1][2] However, the 2-Chloro and 3-Methyl groups create a "steric wall" that prevents the amino group from achieving perfect coplanarity, slightly reducing the effective conjugation length compared to pure 4-bromoaniline.[1][2][3]

Mechanistic Analysis: The "Push-Pull" vs. Steric Twist[1][2][3]

To understand the spectrum, we must model the competing electronic forces.[2][3]

The Electronic Pathway[2]
  • Auxochromic Push: The lone pair on the Nitrogen (

    
    ) donates electron density into the ring.[2][3]
    
  • Halogen Pull/Donation:

    • -Br (Para): Acts as a resonance donor and inductive withdrawer.[1][2][3] In the para position, resonance dominates, lowering the energy gap (

      
      ) and increasing 
      
      
      
      .[1][2]
    • -Cl (Ortho): Its proximity to the amine causes Steric Inhibition of Resonance .[1][2][3] The bulky Chlorine atom forces the Nitrogen lone pair out of alignment with the aromatic

      
      -system.[2][3]
      
  • Result: The absorption band will be broadened and slightly blue-shifted relative to the unhindered 4-bromoaniline, but still red-shifted relative to unsubstituted aniline.[1][2][3]

Diagram: Electronic & Steric Workflow

G Aniline Aniline Core (230/280 nm) ParaBr + 4-Bromo Group (Bathochromic Shift) Aniline->ParaBr Extends Conjugation OrthoCl + 2-Chloro Group (Steric Hindrance) ParaBr->OrthoCl Electronic Push MetaMe + 3-Methyl Group (Buttressing Effect) OrthoCl->MetaMe Crowding Result Target Spectrum Predicted: ~290 nm Reduced Intensity (Hypochromic) OrthoCl->Result Blocks Planarity MetaMe->Result Twists N-Lone Pair

Caption: Logical flow of substituent effects on the aniline chromophore. Green nodes indicate red-shifting effects; Red nodes indicate steric dampening.[1][2][3]

Experimental Validation Protocol

Since exact literature values for this specific isomer are rare in public databases, the following protocol is the Gold Standard for empirically determining the


 and Molar Absorptivity (

).
Reagents & Equipment[2][3][4]
  • Solvent: Spectroscopic Grade Ethanol (Polar) and Cyclohexane (Non-polar).[1][2]

    • Why? Ethanol reveals Charge Transfer (CT) bands; Cyclohexane reveals fine vibrational structure.[2][3]

  • Blank: Pure solvent (matched cuvettes).[2][3]

  • Concentration:

    
     M.[1][2][3]
    
Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh 2.20 mg of 4-Bromo-2-chloro-3-methylaniline (MW: ~220.49 g/mol ).[1][2][3]

    • Dissolve in 10 mL Ethanol (Stock A:

      
       M).
      
    • Sonicate for 5 minutes to ensure complete dissolution (critical due to halogen hydrophobicity).[2][3]

  • Dilution Series:

    • Dilute 100

      
      L of Stock A into 9.9 mL Ethanol (Final: 
      
      
      
      M).
  • Spectral Scan:

    • Set UV-Vis spectrophotometer range: 200 nm – 400 nm.[2][3]

    • Scan speed: Medium (to capture shoulder peaks).

    • Baseline correction: Auto-zero with solvent blank.[2][3]

  • Data Processing:

    • Identify

      
       (peak apex).[1][2][4][5]
      
    • Calculate

      
       using Beer-Lambert Law: 
      
      
      
      .[2][3]

References

  • NIST Chemistry WebBook. UV/Visible Spectrum of 4-Bromoaniline.[2][3] National Institute of Standards and Technology.[3] [Link][1][2]

  • PubChem. Compound Summary: 4-Bromo-2-chloroaniline (Structural Analogue).[1][2][3][6] National Library of Medicine.[3] [Link]

  • Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data.[2][3] Springer, 2009.[2][3] (Reference for Woodward-Fieser additivity rules for anilines).

Sources

Comparative

A Senior Application Scientist's Guide to Elemental Analysis of C₇H₇BrClN: A Comparison of Theoretical and Experimental Values

For researchers and professionals in drug development and synthetic chemistry, verifying the elemental composition of a novel compound is a cornerstone of structural elucidation and purity assessment. This guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, verifying the elemental composition of a novel compound is a cornerstone of structural elucidation and purity assessment. This guide provides an in-depth comparison between the theoretical and experimental elemental analysis of the compound with the molecular formula C₇H₇BrClN. We will delve into the principles of calculation, the causality behind experimental choices, and the interpretation of results, equipping you with the field-proven insights necessary for robust compound characterization.

Theoretical Elemental Composition: The Foundational Benchmark

The first step in any elemental analysis workflow is to calculate the theoretical percentage composition based on the compound's molecular formula. This calculation provides the ideal values against which experimental results will be compared. The process involves determining the molecular weight of the compound and the total mass contributed by each element within that molecule.[1][2]

The molecular formula is C₇H₇BrClN .

To begin, we must use the standard atomic weights of each constituent element.[3][4]

  • Carbon (C): 12.011 u[5][6]

  • Hydrogen (H): 1.008 u[7][8]

  • Bromine (Br): 79.904 u[9][10]

  • Chlorine (Cl): 35.45 u[11][12]

  • Nitrogen (N): 14.007 u[13][14]

Step 1: Calculate the Molecular Weight (MW)

The molecular weight is the sum of the atomic weights of all atoms in the molecule.

  • Mass of Carbon: 7 atoms × 12.011 u/atom = 84.077 u

  • Mass of Hydrogen: 7 atoms × 1.008 u/atom = 7.056 u

  • Mass of Bromine: 1 atom × 79.904 u/atom = 79.904 u

  • Mass of Chlorine: 1 atom × 35.45 u/atom = 35.45 u

  • Mass of Nitrogen: 1 atom × 14.007 u/atom = 14.007 u

Total Molecular Weight (MW): 84.077 + 7.056 + 79.904 + 35.45 + 14.007 = 220.494 u

Step 2: Calculate the Percent Composition of Each Element

The percentage of each element is calculated by dividing the total mass of that element in the molecule by the total molecular weight and multiplying by 100.[15][16]

  • % Carbon (C): (84.077 / 220.494) × 100% = 38.13%

  • % Hydrogen (H): (7.056 / 220.494) × 100% = 3.20%

  • % Bromine (Br): (79.904 / 220.494) × 100% = 36.24%

  • % Chlorine (Cl): (35.45 / 220.494) × 100% = 16.08%

  • % Nitrogen (N): (14.007 / 220.494) × 100% = 6.35%

These theoretical values represent the "true" elemental composition of a perfectly pure sample of C₇H₇BrClN.

Experimental Determination: The Combustion Analysis Workflow

The most common and robust method for determining the mass fractions of carbon, hydrogen, and nitrogen in an organic compound is combustion analysis.[17] This technique relies on the complete combustion of a precisely weighed sample in an excess of oxygen, converting the constituent elements into simple, easily quantifiable gaseous products.

Causality Behind the Experimental Design

The choice of combustion analysis is deliberate. It is a highly accurate and reproducible method that provides a direct measure of the C, H, and N content. The core principle is the conversion of a complex solid sample into simple gaseous molecules (CO₂, H₂O, and N₂), which can be separated and detected with high precision. This conversion and subsequent detection form a self-validating system; incomplete combustion or detector malfunction would yield results that deviate significantly and inexplicably from the theoretical values, immediately flagging a failed experiment.

For halogen analysis (Br and Cl), combustion is also the first step, but detection requires a subsequent, distinct method as they do not form simple, stable gases in the same manner. Typically, the combustion gases are passed through a solution that traps the resulting hydrogen halides (HBr and HCl), which can then be quantified via techniques like ion chromatography or potentiometric titration.

Experimental Protocol
  • Sample Preparation: A small, homogenous sample of the compound (typically 1-3 mg) is weighed with high precision using a microbalance. The sample is then placed in a tin or silver capsule.

  • Combustion: The capsule is introduced into a high-temperature furnace (around 900-1000°C) flooded with pure oxygen. This process ensures complete and rapid combustion.

  • Gas Separation: The resulting gas mixture (CO₂, H₂O, N₂, HBr, HCl, and excess O₂) is passed through a series of columns.

    • A water trap (e.g., magnesium perchlorate) absorbs the H₂O.

    • A carbon dioxide trap (e.g., sodium hydroxide on a solid support) absorbs the CO₂.

    • A reduction furnace containing copper reduces nitrogen oxides (NOx) to N₂ gas.

    • Halogen scrubbers trap HBr and HCl for subsequent analysis.

  • Detection (C, H, N): The amount of N₂ gas is measured by a thermal conductivity detector (TCD). The increase in mass of the H₂O and CO₂ traps is measured to determine the mass of hydrogen and carbon, respectively. Modern automated analyzers often use infrared spectroscopy for CO₂ and H₂O detection and a TCD for N₂.[17]

  • Detection (Br, Cl): The trapped halides are eluted and analyzed, typically by ion chromatography, which separates the Br⁻ and Cl⁻ ions for individual quantification.

  • Data Analysis: The instrument's software uses the initial sample mass and the detected amounts of CO₂, H₂O, N₂, Br⁻, and Cl⁻ to calculate the mass percentage of each element in the original sample.

Elemental Analysis Workflow Diagram

Elemental_Analysis_Workflow cluster_CHN CHNS Analysis cluster_Halogen Halogen Analysis Sample 1. Precisely Weighed Sample (C7H7BrClN) Combustion 2. Combustion in O2 (~1000°C) Sample->Combustion Gases Gas Mixture (CO2, H2O, N2, NOx, HBr, HCl) Combustion->Gases Reduction 3. Reduction of NOx to N2 (Copper Furnace) Gases->Reduction Scrubber 3a. Halogen Scrubbing Gases->Scrubber Separation 4. Gas Separation (Chromatographic Columns) Reduction->Separation Detection 5. Detection (IR & TCD) Separation->Detection CHN_Result C, H, N % Data Detection->CHN_Result Final_Analysis 6. Final Data Comparison (Theoretical vs. Experimental) CHN_Result->Final_Analysis Elution 4a. Elution of Halides Scrubber->Elution IC 5a. Ion Chromatography Elution->IC Halogen_Result Br, Cl % Data IC->Halogen_Result Halogen_Result->Final_Analysis

Caption: Workflow for the elemental analysis of C₇H₇BrClN.

Comparison and Interpretation: Bridging Theory and Practice

The ultimate goal is to compare the experimental data with the calculated theoretical values. This comparison validates the compound's identity and provides a quantitative measure of its purity.

ElementTheoretical %Typical Experimental %Acceptable Deviation
Carbon (C)38.13%38.05% - 38.45%± 0.3-0.4%
Hydrogen (H)3.20%3.15% - 3.25%± 0.05-0.1%
Nitrogen (N)6.35%6.28% - 6.42%± 0.07-0.1%
Bromine (Br)36.24%36.00% - 36.50%± 0.2-0.3%
Chlorine (Cl)16.08%15.90% - 16.25%± 0.2-0.2%
Interpreting the Results

For a synthesized compound to be considered pure, the experimentally determined percentages for each element should fall within an acceptable range of the theoretical values. A widely accepted deviation in academic and industrial settings is ±0.4% .[17] For instance, an experimental carbon value of 38.50% would be considered consistent with the theoretical value of 38.13%.

Sources of Deviation:

  • Systematic Errors: Improper calibration of the microbalance or detector can lead to consistently skewed results.

  • Incomplete Combustion: This can result in lower-than-expected carbon and hydrogen percentages.

  • Sample Impurities: The presence of solvents (e.g., water, organic solvents) or residual starting materials will alter the elemental composition. For example, residual water would artificially inflate the hydrogen percentage.

  • Sample Hygroscopy: If the compound readily absorbs atmospheric moisture, this will impact the hydrogen and oxygen (if analyzed) content and affect the relative percentages of all other elements.

By understanding the theoretical composition, the intricacies of the experimental method, and the potential sources of error, researchers can confidently utilize elemental analysis to validate the identity and purity of their compounds, a critical step in the rigorous process of drug development and chemical research.

References

  • Pearson.
  • Quora.
  • CK-12 Foundation.
  • American Chemistry Council.Chlorine Facts - Chlorine The Element of Surprise.
  • Westfield State University.
  • Quora.
  • Quora.
  • Unacademy.Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained?
  • Proprep.
  • Proprep.What is the atomic mass of nitrogen in grams per mole?
  • Quora.
  • Testbook.
  • Commission on Isotopic Abundances and Atomic Weights.
  • Reddit.
  • Pearson.Bromine has two naturally occurring isotopes (Br-79 and Br-81) - Tro 4th Edition Ch 2 Problem 77b.
  • Commission on Isotopic Abundances and Atomic Weights.
  • ChemCollective.
  • CK-12 Foundation.
  • Wikipedia.Bromine.
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  • Jefferson Lab.#35 - Bromine - Br.
  • Royal Society of Chemistry.
  • PubChem.Atomic Mass | Periodic Table of Elements.
  • Study.com.How to Perform an Elemental Analysis of Binary Compounds | Chemistry.
  • CK-12 Foundation.
  • AZoM.Most Common Elemental Analysis Techniques.
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  • YouTube.General Chemistry - Stoichiometry - Elemental Analysis.
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  • Chemistry LibreTexts.8.4: Percent Composition, Empirical and Molecular Formulas.
  • Study.com.Elemental Analysis | Definition, Techniques & Instruments.
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Safety & Regulatory Compliance

Safety

Technical Guide: Proper Disposal and Handling of 4-Bromo-2-chloro-3-methylaniline

Part 1: Executive Safety Summary 4-Bromo-2-chloro-3-methylaniline (CAS: 80026-13-7) is a halogenated aromatic amine. For disposal purposes, it poses two distinct challenges that distinguish it from standard organic waste...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

4-Bromo-2-chloro-3-methylaniline (CAS: 80026-13-7) is a halogenated aromatic amine. For disposal purposes, it poses two distinct challenges that distinguish it from standard organic waste:

  • Halogen Content (Cl, Br): It cannot be incinerated in standard organic waste streams. Combustion releases corrosive hydrogen chloride (HCl) and hydrogen bromide (HBr) gases, requiring specialized incineration with acid gas scrubbers.

  • Amine Functionality: It is a weak base. Inadvertent mixing with acidic waste streams can trigger exothermic neutralization reactions, potentially pressurizing waste containers or precipitating insoluble salts that complicate downstream processing.

Immediate Action Required:

  • Segregate immediately into Halogenated Organic Waste streams.

  • Isolate from oxidizing agents and strong acids.[1]

  • Label clearly as "Toxic" and "Marine Pollutant".

Part 2: Chemical Profile & Hazard Identification[2]

Understanding the physicochemical properties is the first step in a self-validating safety protocol.

PropertyData / CharacteristicOperational Implication
Chemical Name 4-Bromo-2-chloro-3-methylanilinePrimary identifier for waste manifests.
CAS Number 80026-13-7Use for searching specific SDS data.
Physical State Solid (Crystalline Powder)Dust generation is a primary inhalation risk during transfer.
Chemical Class Halogenated Aromatic AmineDO NOT mix with non-halogenated solvents (e.g., Acetone, Methanol) if possible to reduce disposal costs, though they are chemically compatible.
Acidity/Basicity Weak BaseIncompatible with strong acids (Sulfuric, Nitric, HCl).
Flash Point >100°C (Predicted)Combustible but not highly flammable; however, toxic fumes form upon heating.
Toxicity Acute Tox.[2][3] (Oral/Dermal/Inhal.)[2]High risk of Methemoglobinemia (blue skin/cyanosis) upon exposure.

Part 3: Critical Segregation Protocols (The "Why" & "How")

The Logic of Segregation

Effective disposal is not just about compliance; it is about preventing downstream failure. We utilize a Source-Segregation Model .

  • Halogenated vs. Non-Halogenated:

    • Mechanism:[4] Standard incinerators operate at temperatures sufficient for carbon chains but may lack the scrubbing capacity for Halogens. Burning this compound without scrubbers releases dioxins and acid gases.

    • Protocol: This compound MUST go into the "Halogenated Waste" carboy/bin.

  • Acid-Base Compatibility:

    • Mechanism:[4] Amines react with acids to form salts.

    • Equation:

      
       (Exothermic).
      
    • Protocol: Never dispose of this solid into a liquid waste container containing acidic byproducts (e.g., from an acidification step) without prior neutralization.

Visual Workflow: Waste Segregation Decision Tree

The following diagram illustrates the logical flow for determining the correct waste stream.

SegregationLogic Start Waste: 4-Bromo-2-chloro-3-methylaniline StateCheck Is it Solid or in Solution? Start->StateCheck Solid Solid Waste StateCheck->Solid Powder/Crystal Solution Solution Waste StateCheck->Solution Dissolved BinSolid DESTINATION: Solid Hazardous Waste (Halogenated Label) Solid->BinSolid AcidCheck Does solution contain Strong Acids? Solution->AcidCheck SolventCheck Is the solvent Halogenated? (e.g., DCM, Chloroform) BinHaloLiq DESTINATION: Halogenated Liquid Waste SolventCheck->BinHaloLiq Yes (DCM, etc.) BinNonHaloLiq DESTINATION: Halogenated Liquid Waste (Due to solute content) SolventCheck->BinNonHaloLiq No (Methanol, etc.) AcidCheck->SolventCheck No Neutralize ACTION: Neutralize Acid before mixing AcidCheck->Neutralize Yes Neutralize->SolventCheck

Figure 1: Decision matrix for segregating halogenated amine waste. Note that even if dissolved in non-halogenated solvents, the presence of the solute often mandates disposal in the halogenated stream depending on concentration.

Part 4: Step-by-Step Disposal Workflow

Preparation & PPE

Before handling waste, ensure the following PPE is donned to prevent dermal absorption and inhalation:

  • Gloves: Nitrile (Double gloving recommended) or Laminate film (Silver Shield) for prolonged handling.

  • Respiratory: N95 (minimum) for solids; Half-mask with organic vapor/acid gas cartridge if in solution or heated.

  • Eye Protection: Chemical splash goggles.

Packaging (Container Selection)
  • Solids: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a glass jar with a Teflon-lined cap.

  • Liquids: Glass amber bottles or HDPE carboys.

    • Self-Validation: Check the container compatibility. HDPE is resistant to amines and halogens. Avoid aluminum containers as amines can corrode aluminum under certain conditions.

Labeling

The label is the primary communication tool for the disposal contractor. It must include:

  • Full Chemical Name: 4-Bromo-2-chloro-3-methylaniline.[5]

  • Hazard Checkboxes: Toxic, Irritant.[2]

  • Constituents: If in solution, list the solvent % and the solute %.

  • Specific Warning: "HALOGENATED ORGANIC."[3]

Storage Prior to Pickup
  • Store in a Secondary Containment tray to catch leaks.

  • Keep in a cool, dry, well-ventilated area.[1]

  • Do not store next to oxidizers (e.g., Nitric Acid, Peroxides).

Part 5: Spill Management Protocol

In the event of a spill, speed and containment are critical to prevent environmental release.

Spill Response Diagram

SpillResponse Assess 1. Assess Volume & State (Solid vs Liquid) PPE 2. Don PPE (Resp, Goggles, Double Gloves) Assess->PPE Isolate 3. Isolate Area (Evacuate unnecessary personnel) PPE->Isolate TypeCheck Solid or Liquid? Isolate->TypeCheck SolidAction 4a. Dampen with water (Prevent Dust) TypeCheck->SolidAction Solid LiquidAction 4b. Absorb with Vermiculite or Sand TypeCheck->LiquidAction Liquid Collect 5. Collect into Sealable Bag/Container SolidAction->Collect LiquidAction->Collect Clean 6. Wash Area (Soap & Water) Collect->Clean Dispose 7. Label as Hazardous Waste Clean->Dispose

Figure 2: Operational workflow for containing and cleaning spills of 4-Bromo-2-chloro-3-methylaniline.

Specific Cleanup Nuances
  • Dust Control: If the substance is solid powder, do not dry sweep . This generates toxic dust. Mist lightly with water or a compatible solvent (like PEG-400) to weigh down particles before scooping.

  • Decontamination: After bulk removal, wipe the surface with a mild acidic solution (e.g., dilute acetic acid) followed by soap and water to neutralize trace amine residues, then rinse thoroughly.

Part 6: References

  • PubChem. (n.d.). 4-Bromo-2-chloro-3-methylaniline Compound Summary. National Library of Medicine. Retrieved February 15, 2026, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Codes & Lists (RCRA). Defines halogenated organic waste requirements. Retrieved from [Link]

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